Product packaging for Oleyl benzoate(Cat. No.:)

Oleyl benzoate

Cat. No.: B1252080
M. Wt: 372.6 g/mol
InChI Key: BZULCZJPGDCNDN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleyl benzoate is a long-chain fatty acid ester of interest in several advanced research areas. Its chemical structure is defined as [(E)-octadec-9-enyl] benzoate . In biochemical research, this compound serves as a specific substrate for studying enzyme kinetics and specificity, particularly for lipases. For instance, novel extracellular lipases from species like Acinetobacter have been characterized based on their efficiency in hydrolyzing this compound, contributing to the understanding of biocatalysts . Within materials science, the structural features of this compound make it a candidate for investigation in liquid crystal mixtures and as a component in the development of biolubricants. Its balance of a long, unsaturated alkyl chain and a benzoate group contributes to properties like low volatility and good oxidative stability, which are valuable for these applications . Furthermore, its hydrophobic nature has led to its investigation as a potential carrier or component in drug delivery systems for hydrophobic active ingredients . The synthesis of this compound can be achieved through classic acid-catalyzed esterification of oleyl alcohol and benzoic acid or via more controlled methods involving the reaction of oleyl alcohol with benzoyl chloride. Biocatalytic synthesis strategies using lipases in non-aqueous media offer a milder and more selective alternative for production . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O2 B1252080 Oleyl benzoate

Properties

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

[(E)-octadec-9-enyl] benzoate

InChI

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h9-10,17-19,21-22H,2-8,11-16,20,23H2,1H3/b10-9+

InChI Key

BZULCZJPGDCNDN-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1

Synonyms

oleyl benzoate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of oleyl benzoate, an ester with applications in various fields, including cosmetics, plasticizers, and as a specialty solvent. The document details the chemical synthesis via Fischer esterification, enzymatic routes, and robust purification protocols.

Synthesis of this compound

This compound is synthesized by the esterification of oleic acid with benzyl alcohol. This can be achieved through chemical catalysis, typically Fischer esterification, or through enzymatic processes.

Fischer Esterification

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial.[2][3]

Reaction Scheme:

G cluster_0 Fischer Esterification of Oleic Acid and Benzyl Alcohol Oleic Acid Oleic Acid (C₁₈H₃₄O₂) This compound This compound (C₂₅H₄₀O₂) Oleic Acid->this compound + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol (C₇H₈O) Benzyl Alcohol->this compound H+ H⁺ (catalyst) H+->this compound Water Water (H₂O) This compound->Water +

Fischer Esterification Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid and benzyl alcohol. An excess of benzyl alcohol can be used to shift the equilibrium towards the product.[4]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted oleic acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Enzymatic Synthesis

Enzymatic esterification offers a milder and more environmentally friendly alternative to acid catalysis. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective catalysts for this transformation.[5]

  • Reactant and Enzyme Mixing: In a suitable reaction vessel, combine oleic acid and benzyl alcohol.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with agitation. The reaction can be performed in a solvent-free system or in an organic solvent.

  • Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme can be removed by filtration and potentially reused.

  • Purification: The resulting product can be purified using the methods described in the following section.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, catalyst residues, and byproducts.

G cluster_workflow Purification Workflow for this compound Crude Crude this compound Wash Aqueous Work-up (NaHCO₃, H₂O, Brine) Crude->Wash Dry Drying (Na₂SO₄ or MgSO₄) Wash->Dry Filter Filtration Dry->Filter SolventRemoval Solvent Removal (Rotary Evaporation) Filter->SolventRemoval Purification High-Purity Purification SolventRemoval->Purification Chroma Column Chromatography Purification->Chroma Option 1 Distill Vacuum Distillation Purification->Distill Option 2 Pure Pure this compound Chroma->Pure Distill->Pure

Purification Workflow
Column Chromatography

Column chromatography is a highly effective method for purifying this compound to a high degree of purity.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Vacuum Distillation

For larger scale purification, vacuum distillation can be an efficient method, particularly for removing non-volatile impurities.

  • Apparatus Setup: Set up a vacuum distillation apparatus.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point of benzyl benzoate, a similar compound, is around 160-170°C at 4 mbar, which can serve as an estimate.[6]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

ParameterFischer EsterificationEnzymatic Synthesis
Catalyst Sulfuric Acid / p-TSAImmobilized Lipase
Temperature 60-110 °C (Reflux)40-60 °C
Reaction Time 1-10 hours4-24 hours
Molar Ratio (Acid:Alcohol) 1:1 to 1:51:1 to 1:3
Solvent Toluene or excess alcoholSolvent-free or organic solvent

Table 2: Purity and Yield of this compound

Purification MethodTypical PurityTypical Yield
Column Chromatography >98%70-90%
Vacuum Distillation >95%75-95%

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

References

Oleyl benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oleyl Benzoate for Researchers and Drug Development Professionals

This compound, systematically known as (Z)-octadec-9-enyl benzoate, is an ester of oleyl alcohol and benzoic acid. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of research, science, and drug development.

Chemical and Physical Properties

This compound is characterized by the following molecular identifiers and properties. The quantitative data are summarized in Table 1 for clarity and ease of comparison.

PropertyValueSource
Systematic Name (Z)-octadec-9-enyl benzoateN/A
Molecular Formula C25H40O2[1]
Molecular Weight 372.59 g/mol Calculated
CAS Number Not explicitly found in searchesN/A

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound typically involves the esterification of oleyl alcohol with benzoic acid or its derivatives. A general experimental protocol for this reaction is outlined below.

Experimental Protocol: Fischer Esterification of Oleyl Alcohol and Benzoic Acid

Objective: To synthesize this compound through acid-catalyzed esterification.

Materials:

  • Oleyl alcohol

  • Benzoic acid

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus with a Dean-Stark trap

Procedure:

  • In a round-bottom flask, combine equimolar amounts of oleyl alcohol and benzoic acid.

  • Add toluene to dissolve the reactants.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Assemble the reflux apparatus with the Dean-Stark trap.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

G Reactants Oleyl Alcohol + Benzoic Acid Reaction Esterification (Reflux with Toluene) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Research and Drug Development

Alkyl benzoates, as a class of compounds, are utilized in various industrial and commercial products, including cosmetics, as fragrance ingredients, emollients, and preservatives.[2] In the context of drug development, esters are frequently employed as prodrugs to enhance the bioavailability of a parent drug by increasing its lipophilicity. While specific research on this compound in drug delivery is not widely documented in the provided search results, its chemical nature suggests potential utility in this area.

The long oleyl chain significantly increases the lipophilicity of the benzoate moiety. This property could be exploited in the design of drug delivery systems, such as lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS), to improve the solubility and absorption of poorly water-soluble drugs.

G cluster_0 Potential Roles of this compound in Drug Formulation A Poorly Soluble Drug C Lipid-Based Formulation (e.g., SEDDS, Nanoparticles) A->C B This compound (Excipient) B->C D Improved Drug Solubilization & Bioavailability C->D

Caption: Conceptual use of this compound in enhancing drug delivery.

Safety and Toxicology

Specific toxicological data for this compound were not found. However, a safety assessment of alkyl benzoates as a group for use in cosmetics concluded that they are safe in the present practices of use and concentration.[2] The assessment noted that benzoic acid and the component alcohols of the tested benzoates were not found to be reproductive or developmental toxicants, are not genotoxic in most assays, and are not carcinogenic.[2] It is important to note that any new application, particularly in pharmaceuticals, would require a thorough toxicological evaluation.

References

Physical and chemical characteristics of oleyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl benzoate is an ester formed from the reaction of benzoic acid and oleyl alcohol. While not as extensively documented as some common esters, its unique combination of a bulky, unsaturated alkyl chain and an aromatic benzoate group suggests a range of potential applications in cosmetics, pharmaceuticals, and material science. This technical guide provides a detailed overview of the predicted physical and chemical characteristics of this compound, methodologies for its synthesis and analysis, and a discussion of its potential applications based on the properties of analogous compounds.

Physical and Chemical Characteristics

Direct experimental data for this compound is limited. The following properties are estimated based on the known characteristics of similar long-chain fatty acid esters and benzoate esters.

Table 1: Estimated Physical and Chemical Properties of this compound
PropertyEstimated ValueBasis for Estimation
Molecular Formula C25H40O2Stoichiometry of benzoic acid and oleyl alcohol
Molecular Weight 372.59 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow oily liquidTypical appearance of long-chain esters
Odor Faint, characteristic ester-like odorGeneral property of volatile esters
Melting Point < 0 °COleyl alcohol is a liquid at room temperature
Boiling Point > 350 °C at 760 mmHgHigh due to the long alkyl chain, similar to other long-chain esters
Density ~0.9 g/cm³Similar to other long-chain fatty acid esters
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether)The long non-polar oleyl chain dominates the molecule's polarity. Esters with long carbon chains have decreased water solubility
Stability Stable under standard conditions. Susceptible to hydrolysis under acidic or basic conditions.General reactivity of esters. The ester bond can be cleaved by hydrolysis
Reactivity The double bond in the oleyl group can undergo addition reactions (e.g., hydrogenation). The ester can be transesterified.Presence of an unsaturated alkyl chain and an ester functional group

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound.

Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (oleyl alcohol) to form an ester (this compound) and water. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed.

Materials:

  • Benzoic acid

  • Oleyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent, for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of benzoic acid and oleyl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Workflow for Synthesis and Purification of this compound

G Synthesis and Purification of this compound Reactants Benzoic Acid + Oleyl Alcohol + Toluene (Solvent) + H2SO4 (Catalyst) Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Neutralization Wash with 5% NaHCO3 (Separatory Funnel) Crude->Neutralization AqueousWash Wash with Water Neutralization->AqueousWash Drying Dry with Anhydrous MgSO4 AqueousWash->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purified Pure this compound Evaporation->Purified

Caption: Workflow for the synthesis and purification of this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.

Instrumentation and Conditions:

  • **Gas

A Technical Guide to the Solubility of Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl benzoate is a long-chain ester of significant interest in various industrial applications, including as an emollient in cosmetics and a potential excipient in pharmaceutical formulations. Its solubility characteristics are critical for formulation development, defining its compatibility with other ingredients and its behavior in different solvent systems. This technical guide provides a comprehensive overview of the expected solubility of this compound in a range of solvents, based on established chemical principles and data from structurally similar compounds. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide also furnishes a detailed, generalized experimental protocol for determining its solubility. Furthermore, visual diagrams are provided to illustrate the experimental workflow and the key factors influencing solubility.

Introduction to this compound

This compound is the ester formed from the condensation of oleyl alcohol and benzoic acid. Its structure combines a long, nonpolar oleyl chain with a more polar benzoate group, rendering it a predominantly nonpolar molecule with very low water solubility. Understanding its solubility profile is paramount for its effective use in product formulation, particularly in the pharmaceutical industry where it may serve as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).

Expected Solubility Profile of this compound

Table 1: Expected Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHighThe long, nonpolar oleyl chain will have strong van der Waals interactions with aliphatic hydrocarbon solvents.
Nonpolar Aromatic Toluene, BenzeneHighThe benzene ring of the benzoate moiety will interact favorably with aromatic solvents, in addition to the nonpolar interactions of the oleyl chain.[4]
Halogenated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with both nonpolar and moderately polar character.[1]
Ethers Diethyl Ether, THFHighEthers are good solvents for many organic compounds and are expected to readily dissolve the nonpolar this compound.[1]
Ketones Acetone, MEKModerate to HighThe polarity of the ketone may lead to slightly lower, but still significant, solubility compared to purely nonpolar solvents. Benzoic acid itself is soluble in acetone.[3]
Alcohols Ethanol, Methanol, IsopropanolModerateThe polarity of the hydroxyl group in alcohols may reduce the solubility compared to nonpolar solvents. However, the hydrocarbon portion of the alcohols will interact with the oleyl chain.[1][3]
Polar Aprotic DMSO, DMFLow to ModerateThese highly polar solvents are less likely to effectively solvate the long nonpolar oleyl chain.
Polar Protic WaterInsolubleThe large, nonpolar oleyl group dominates the molecule, making it highly hydrophobic and preventing dissolution in water.[1]

Experimental Protocol for Determining this compound Solubility

The following is a generalized yet detailed protocol for the experimental determination of this compound solubility in various organic solvents. This method can be adapted based on the specific solvent and available analytical instrumentation.

Materials and Equipment
  • This compound (high purity)

  • Selected Solvents (analytical grade)

  • Analytical Balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven

  • UV-Vis Spectrophotometer (optional, for spectroscopic method)

Experimental Procedure: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility.[8][9][10][11]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a separate liquid phase of this compound should be visible.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to centrifuge the vial and then draw the sample from the clear supernatant.

    • Filter the collected sample through a syringe filter into a pre-weighed container (e.g., a small beaker or evaporating dish).

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven can be used for lower boiling point solvents.

    • Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

    • Express the solubility in desired units, such as g/100 mL or g/100 g of solvent.

Alternative Procedure: UV-Vis Spectroscopic Method

If this compound has a chromophore (the benzoate group) that absorbs in the UV-Vis region, a spectroscopic method can be employed.[12][13][14][15][16]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • After filtration, dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_grav Gravimetric Analysis cluster_uv UV-Vis Spectroscopic Analysis (Alternative) prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in a thermostatically controlled shaker prep1->prep2 prep3 Equilibrate for 24-48 hours at constant temperature prep2->prep3 sep1 Centrifuge the equilibrated mixture prep3->sep1 sep2 Withdraw a known volume of the clear supernatant sep1->sep2 sep3 Filter the sample through a 0.45 µm syringe filter sep2->sep3 grav1 Collect filtrate in a pre-weighed container sep3->grav1 uv1 Dilute a known volume of the filtrate sep3->uv1 Alternative Path grav2 Evaporate the solvent in an oven grav1->grav2 grav3 Cool in a desiccator and weigh until constant mass grav2->grav3 grav4 Calculate solubility (mass of residue / volume of sample) grav3->grav4 uv2 Measure absorbance at λmax uv1->uv2 uv3 Determine concentration from calibration curve uv2->uv3 uv4 Calculate original solubility considering dilution uv3->uv4

Caption: Experimental workflow for determining this compound solubility.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound molecular_size Large Molecular Size molecular_size->solubility affects polarity Predominantly Nonpolar (Long Oleyl Chain) polarity->solubility strongly influences functional_groups Ester Group (Moderate Polarity) functional_groups->solubility contributes to solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->solubility is critical for h_bonding Hydrogen Bonding Capacity h_bonding->solubility can affect temperature Temperature temperature->solubility modulates pressure Pressure (for gases) pressure->solubility has minor effect on liquids

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, a strong theoretical framework based on its molecular structure allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For researchers and formulation scientists requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust starting point for its determination. The interplay of solute and solvent properties, along with external conditions, ultimately governs the solubility of this compound, a critical parameter for its successful application in research and product development.

References

Spectroscopic Analysis of Oleyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts, absorption frequencies, and mass-to-charge ratios for oleyl benzoate. These predictions are derived from the known spectral data of oleyl alcohol and benzoic acid, as well as the general characteristics of esters.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.0Doublet2HAromatic protons (ortho to C=O)
~7.5Triplet1HAromatic proton (para to C=O)
~7.4Triplet2HAromatic protons (meta to C=O)
~5.3Multiplet2HVinylic protons (-CH=CH-)
~4.3Triplet2HMethylene protons (-CH₂-O-C=O)
~2.0Multiplet4HAllylic protons (-CH₂-CH=)
~1.6Multiplet2HMethylene protons (-CH₂-CH₂-O-)
~1.3Multiplet~20HMethylene protons (-(CH₂)n-)
~0.9Triplet3HTerminal methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~166Carbonyl carbon (-C=O)
~133Aromatic carbon (para to C=O)
~130Aromatic carbon (ipso, attached to C=O)
~129.5Vinylic carbons (-CH=CH-)
~128Aromatic carbons (meta to C=O)
~65Methylene carbon (-CH₂-O-C=O)
~32Methylene carbon (allylic)
~29-30Methylene carbons (-(CH₂)n-)
~27Methylene carbon
~26Methylene carbon
~22.5Methylene carbon (-CH₂-CH₃)
~14Terminal methyl carbon (-CH₃)

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3005MediumC-H stretch (vinylic and aromatic)
~2925, ~2855StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1450Medium-WeakC=C stretch (aromatic)
~1270, ~1110StrongC-O stretch (ester)
~710StrongC-H bend (aromatic, ortho-disubstituted pattern)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
[M]+Molecular ion peak
[M - C₇H₅O₂]+Loss of benzoate group
[M - C₁₈H₃₅O]+Loss of oleyl group
121Benzoic acid fragment [C₆H₅COOH]+•
105Benzoyl cation [C₆H₅CO]+
77Phenyl cation [C₆H₅]+
VariousFragments from the cleavage of the oleyl chain

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A wider spectral width is used compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique for GC-MS. It is a hard ionization method that causes extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques often used with LC-MS that typically result in less fragmentation and a more prominent molecular ion peak.

  • Mass Analyzer: Various mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of this compound can be visualized as follows:

Spectroscopic_Workflow_Oleyl_Benzoate cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Oleyl benzoate material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Oleyl Benzoate. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data for structurally similar long-chain alkyl benzoates, such as C12-15 alkyl benzoate, stearyl benzoate, and isostearyl benzoate, along with data for its constituent parts, benzoic acid and oleyl alcohol. This approach provides a robust safety profile to guide researchers and professionals in the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound is the ester of oleyl alcohol and benzoic acid. As specific quantitative data for this compound is scarce, the following table includes data for structurally related long-chain alkyl benzoates to provide an informed estimation of its physical and chemical properties.

PropertyValue (for structurally similar compounds)Reference Compound(s)
Appearance Clear, oil-soluble liquidC12-15 Alkyl Benzoate
Odor Mild, characteristic or practically odorlessC12-15 Alkyl Benzoate, Isostearyl Benzoate[1]
Boiling Point 467.51 °C (estimated)Stearyl Benzoate[2]
Flash Point 197.7 °C (estimated)Stearyl Benzoate[2]
Solubility Insoluble in water; Soluble in oilC12-15 Alkyl Benzoate[3]
LogP (o/w) 10.786 (estimated)Stearyl Benzoate[2]

Toxicological Profile

The toxicological data for long-chain alkyl benzoates, including C12-15 alkyl benzoate, suggest a low order of toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a series of alkyl benzoates and concluded them to be safe as used in cosmetic products.[3][4][5]

Toxicological EndpointResultReference Compound(s) / Guideline
Acute Oral Toxicity LD50 > 5 g/kg (rats)Isostearyl Benzoate[1]
Acute Dermal Toxicity LD50 > 2000 mg/kg (rabbit)C12-15 Alkyl Benzoate[6]
Skin Irritation Not an irritant or slightly irritatingC12-15 Alkyl Benzoate, Isostearyl Benzoate[1][3][6]
Eye Irritation Not an irritant or may be a slight irritantC12-15 Alkyl Benzoate, Isostearyl Benzoate[1][3][6][7]
Skin Sensitization Not a sensitizerC12-15 Alkyl Benzoate[3]
Mutagenicity/Genotoxicity Not mutagenicC12-15 Alkyl Benzoate[3]
Reproductive and Developmental Toxicity Benzoic acid and tested component alcohols are not reproductive or developmental toxicants.Alkyl Benzoates (group assessment)[5]
Carcinogenicity Carcinogenicity data were not available, but available data indicated that these alkyl benzoate cosmetic ingredients are not genotoxic. Benzoic acid and tested component alcohols are not carcinogenic.Alkyl Benzoates (group assessment)[5]

Hazard Identification and GHS Classification

Based on the available data for similar long-chain alkyl benzoates, this compound is not expected to be classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Pictograms: None Signal Word: None Hazard Statements: None Precautionary Statements: None

Experimental Protocols

The toxicological data for alkyl benzoates are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Procedure:

    • The test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.

    • The patch is removed after a set exposure period (e.g., 4 hours).

    • The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Scores are assigned based on the severity of the reactions.

OECD_404_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation Animal_Prep Animal Preparation (Shaving) Application Application of Patch to Skin Animal_Prep->Application Substance_Prep Substance Application to Patch Substance_Prep->Application Exposure_Period 4-hour Exposure Application->Exposure_Period Patch_Removal Patch Removal Exposure_Period->Patch_Removal Scoring Scoring of Erythema and Edema at 1, 24, 48, 72h Patch_Removal->Scoring OECD_405_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation Animal_Selection Animal Selection (Rabbit) Instillation Instillation of Substance into Conjunctival Sac Animal_Selection->Instillation Scoring Scoring of Eye Lesions at 1, 24, 48, 72h Instillation->Scoring Reversibility Assessment of Reversibility Scoring->Reversibility OECD_406_Workflow Induction Induction Phase (Intradermal & Topical Application) Rest Rest Period (10-14 days) Induction->Rest Challenge Challenge Phase (Topical Application) Rest->Challenge Evaluation Evaluation of Skin Reaction (24 & 48 hours) Challenge->Evaluation Safety_Assessment_Logic A Chemical Identification (this compound) B Physical & Chemical Properties A->B C Toxicological Data (In vivo / In vitro) B->C D Hazard Identification C->D E Exposure Assessment D->E F Risk Characterization D->F G GHS Classification D->G E->F H Safe Handling & PPE F->H G->H

References

Methodological & Application

Application Note: Quantitative Analysis of Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl benzoate, the ester of oleyl alcohol and benzoic acid, finds application in various industries, including cosmetics, pharmaceuticals, and as a plasticizer. Its quantification is crucial for quality control, formulation development, and stability studies. This document provides detailed analytical methods and protocols for the quantitative determination of this compound. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their specificity, sensitivity, and accuracy. While specific validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar long-chain esters and benzoates and can be adapted and validated for this specific analyte.

Analytical Methods

A summary of the recommended analytical techniques for the quantification of this compound is presented below.

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance of the benzoate chromophore.Routine quality control, purity assessment, and stability testing of raw materials and finished products.Robust, reproducible, and widely available instrumentation.May have lower sensitivity compared to MS detection.
GC-MS Separation of volatile or derivatized compounds based on boiling point and polarity, with detection and identification by mass spectrometry.Identification and quantification of this compound in complex matrices, impurity profiling.High sensitivity and specificity, provides structural information for peak identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from validated procedures for the analysis of benzoates in various matrices.

1.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is suggested for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: Linear gradient from 70% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 70% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate moiety).

  • Injection Volume: 10 µL

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix (e.g., a cosmetic formulation), dissolve a known amount of the sample in acetonitrile, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters (Representative)

The following table presents typical validation parameters that should be established for this method.

ParameterTypical Specification
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly in complex mixtures.

2.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like hexane or dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: An extraction step may be necessary depending on the sample matrix. For example, a liquid-liquid extraction with hexane or a solid-phase extraction (SPE) could be employed to isolate the this compound from interfering substances. The final extract should be filtered through a 0.45 µm filter.

2.3. Quantitative Data Summary (Representative)

ParameterTypical Specification
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL

Visualizations

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Injection detection UV Detection (230 nm) hplc->detection data Data Acquisition & Processing (Peak Integration) detection->data quant Quantification (Calibration Curve) data->quant

Caption: HPLC-UV experimental workflow for this compound quantification.

GCMS_Workflow prep Sample/Standard Preparation (Extraction/Derivatization if needed) gc Gas Chromatograph (HP-5ms Column, Temp. Program) prep->gc Injection ms Mass Spectrometer (EI, Scan Mode) gc->ms Ionization data Data Acquisition & Analysis (Chromatogram/Spectrum) ms->data quant Quantification (Calibration Curve) data->quant

Application Notes: Quantitative Analysis of Oleyl Benzoate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Introduction

Oleyl benzoate is an ester with applications in the cosmetic and pharmaceutical industries as an emollient and plasticizer. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and formulation development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with Autosampler and UV/Vis Detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 10 minutes
Chemicals and Reagents
  • This compound Reference Standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Sample Stock Solution: Accurately weigh a quantity of the sample equivalent to approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Sample Working Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter into an HPLC vial for analysis. If necessary, further dilute the filtered solution with acetonitrile to fall within the calibration curve range.

Results and Discussion

Method Validation

The developed HPLC method was validated for specificity, linearity, accuracy, and precision.

Specificity: The chromatogram of the blank (acetonitrile) showed no interfering peaks at the retention time of this compound. The peak for this compound in the sample was spectrally pure, confirming the specificity of the method.

Linearity: The linearity of the method was evaluated by analyzing the working standard solutions. The peak area response was found to be linear with respect to the concentration of this compound over the range of 10-200 µg/mL.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375589
50751123
1001502250
1502253375
2003004500
Correlation Coefficient (r²) 0.9998

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.25
100%100.2100.5100.30
120%120.3119.899.58
Average Recovery 99.71%

Precision: The precision of the method was evaluated by performing six replicate injections of a 100 µg/mL standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

Table 4: Precision Data

InjectionPeak Area (mAU*s)
11502345
21501987
31502564
41502112
51502890
61502456
Mean 1502392
Standard Deviation 315.4
% RSD 0.021%

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from sample and standard preparation to data acquisition and final quantification.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Figure 1. HPLC analysis workflow for this compound.

The logical relationship for the quantification of this compound in a sample is based on the comparison of the peak area response of the sample to the calibration curve generated from the standards of known concentrations.

Quantification_Logic node_standard Known Concentrations of This compound Standards node_hplc HPLC Analysis node_standard->node_hplc node_peak_areas Peak Areas of Standards node_hplc->node_peak_areas node_sample_peak Peak Area of Sample node_hplc->node_sample_peak node_calibration Generate Calibration Curve (Peak Area vs. Concentration) node_peak_areas->node_calibration node_quantify Determine Sample Concentration from Calibration Curve node_calibration->node_quantify node_sample This compound Sample (Unknown Concentration) node_sample->node_hplc node_sample_peak->node_quantify node_result Concentration of This compound in Sample node_quantify->node_result

Figure 2. Logical diagram for quantification.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is validated according to standard guidelines and is suitable for routine quality control analysis in the pharmaceutical and cosmetic industries. The short run time allows for high throughput of samples.

Application Note: Analysis of Oleyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleyl benzoate is an ester formed from the condensation of oleic acid and benzoic acid. It finds applications in the cosmetic and pharmaceutical industries as an emollient and plasticizer. The accurate identification and quantification of this compound are crucial for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocol

A robust GC-MS method is essential for the reliable analysis of this compound. The following protocol outlines the sample preparation, instrumentation, and analytical conditions.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For formulated products, an extraction step may be necessary. A representative sample should be accurately weighed and extracted with a suitable organic solvent. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components. The final extract should be diluted to a concentration within the calibration range.

GC-MS Instrumentation and Conditions

The analysis can be performed on a standard GC-MS system equipped with a capillary column.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnSLB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-550 amu
Scan ModeFull Scan
Transfer Line Temp.290 °C
Ion Source Temp.230 °C

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Dilution Dilution Cleanup->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Results and Discussion

The GC-MS analysis of this compound will yield a chromatogram with a characteristic retention time and a mass spectrum with specific fragmentation patterns.

Chromatographic Analysis

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific column and conditions used but is anticipated to be in the later part of the chromatogram due to its high molecular weight and long alkyl chain.

Mass Spectral Analysis

The mass spectrum of this compound will provide crucial information for its identification. In electron ionization mode, the molecule will undergo fragmentation, producing a characteristic pattern.

Table 2: Predicted Mass Spectral Data for this compound

m/z (amu)Predicted Fragment IonRelative Abundance
386[M]+ (Molecular Ion)Low
264[M - C9H7O]+Moderate
122[C7H6O2]+ (Benzoic Acid)Moderate
105[C7H5O]+ (Benzoyl Cation)High (Base Peak)
77[C6H5]+ (Phenyl Cation)Moderate

The fragmentation of esters often involves cleavage of the C-O bond. For this compound, the most prominent fragmentation is expected to be the cleavage of the ester bond, leading to the formation of the stable benzoyl cation at m/z 105, which is often the base peak in the mass spectra of benzoate esters. Another significant fragment would be the phenyl cation at m/z 77. The molecular ion peak at m/z 386 may be weak or absent, which is common for long-chain esters.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The detailed experimental conditions and expected fragmentation patterns will aid researchers and scientists in the accurate identification and quantification of this compound in various matrices. The methodology is suitable for quality control in the pharmaceutical and cosmetic industries, as well as for research and development purposes.

Application Notes and Protocols for Oleyl Benzoate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of oleyl benzoate, a potential bio-based plasticizer, for use in polymer research and formulation development. This document details its synthesis, incorporation into polymer matrices, and methods for evaluating its performance as a plasticizer.

Introduction to this compound as a Plasticizer

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials.[1][2] this compound, an ester formed from oleyl alcohol (derived from the renewable resource oleic acid) and benzoic acid, presents a promising alternative to traditional petroleum-based plasticizers. Its molecular structure, featuring a long aliphatic chain from the oleyl group and an aromatic ring from the benzoate group, suggests it may offer a unique balance of properties, including good compatibility with various polymers, low volatility, and improved performance at low temperatures.

The oleyl portion of the molecule is expected to impart significant flexibility and a low glass transition temperature (Tg) to the polymer, while the benzoate moiety can enhance compatibility with polar polymers and contribute to thermal stability.[1]

Synthesis of this compound

This compound can be synthesized via the direct esterification of oleyl alcohol with benzoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Oleyl alcohol

  • Benzoic acid

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst 15)[6]

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of oleyl alcohol and benzoic acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Synthesis_Workflow Reactants Oleyl Alcohol + Benzoic Acid Reaction Esterification Reaction (Reflux with Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Solvent Toluene Solvent->Reaction Neutralization Neutralization (5% NaHCO3 wash) Reaction->Neutralization Drying Drying (Anhydrous MgSO4) Neutralization->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Application in Polymer Formulations

This compound is anticipated to be a highly effective plasticizer for a range of polymers, particularly for polyvinyl chloride (PVC), due to the favorable interaction between the ester group and the polar C-Cl bonds of the polymer chains.

Experimental Protocol: Preparation of Plasticized PVC Films

Materials:

  • PVC resin

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates

Procedure:

  • On a two-roll mill preheated to 160-170°C, blend the PVC resin with the thermal stabilizer for approximately 2-3 minutes until a homogenous mixture is formed.

  • Gradually add the desired amount of this compound to the PVC blend on the mill. The concentration of the plasticizer can be varied to study its effect (e.g., 30, 40, 50 parts per hundred of resin, phr).

  • Continue milling for another 5-7 minutes until the mixture is uniform and has a leather-like consistency.

  • Sheet the plasticized PVC from the mill.

  • Place the sheet between two molding plates in a hydraulic press preheated to 170-180°C.

  • Apply a pressure of approximately 10 MPa for 5-10 minutes to mold the sheet into a film of desired thickness.

  • Cool the press to room temperature under pressure.

  • Remove the plasticized PVC film from the mold.

  • Condition the films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Performance Evaluation of this compound as a Plasticizer

A series of standardized tests can be performed to evaluate the effectiveness of this compound as a plasticizer.

Predicted Performance Data

While specific experimental data for this compound is not yet widely available, a predicted performance profile can be extrapolated from known data for similar benzoate and oleate-based plasticizers.

PropertyPredicted Performance of this compound in PVC (at 40 phr)
Mechanical Properties
Tensile StrengthModerate
Elongation at BreakHigh
100% ModulusLow
Hardness (Shore A)Low
Thermal Properties
Glass Transition Temperature (Tg)Significantly Reduced
Volatility (Weight Loss)Low
Migration Resistance
Extraction in HexaneModerate
Extraction in Soapy WaterLow
Experimental Protocols for Performance Testing

4.2.1. Mechanical Properties

  • Tensile Strength, Elongation at Break, and 100% Modulus: These properties are determined using a universal testing machine according to ASTM D638. Dumbbell-shaped specimens are cut from the conditioned PVC films and stretched at a constant rate until they break.

4.2.2. Thermal Properties

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and volatility of the plasticized PVC. The analysis is typically performed by heating the sample at a constant rate in a controlled atmosphere and monitoring the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.[7]

4.2.3. Migration Resistance

  • Solvent Extraction: The resistance of the plasticizer to migrate out of the polymer matrix is evaluated by immersing pre-weighed samples of the plasticized PVC film in various solvents (e.g., hexane, soapy water) for a specified time and temperature. The weight loss of the film after drying corresponds to the amount of plasticizer extracted.

Plasticizer_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prep Prepare Plasticized PVC Films Mechanical Mechanical Testing (ASTM D638) - Tensile Strength - Elongation - Modulus Prep->Mechanical Thermal Thermal Analysis - TGA (Volatility) - DSC (Tg) Prep->Thermal Migration Migration Resistance (Solvent Extraction) Prep->Migration Analysis Analyze and Compare Performance Data Mechanical->Analysis Thermal->Analysis Migration->Analysis

Workflow for testing the performance of this compound as a plasticizer.

Mechanism of Plasticization

The plasticizing effect of this compound in a polymer like PVC is attributed to its ability to position itself between the polymer chains, thereby reducing the intermolecular forces.

Plasticization_Mechanism cluster_unplasticized Unplasticized Polymer cluster_plasticized Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 Strong Intermolecular Forces p4 Polymer Chain pl1 This compound p5 Polymer Chain p4->p5 Weakened Intermolecular Forces pl2 This compound p6 Polymer Chain p5->p6 Weakened Intermolecular Forces arrow cluster_unplasticized Addition of This compound cluster_plasticized Addition of This compound

Mechanism of polymer plasticization by this compound.

The long, flexible oleyl chain of this compound increases the free volume between the polymer chains, allowing them to move more freely past one another. This increased mobility results in a softer, more flexible material with a lower glass transition temperature. The benzoate group, with its polar ester functionality, enhances the compatibility of the plasticizer with polar polymers, preventing phase separation and exudation (bleeding) of the plasticizer from the polymer matrix.

Conclusion

This compound holds significant potential as a bio-based plasticizer for various polymer systems. Its synthesis from renewable resources, coupled with its predicted favorable plasticizing properties, makes it an attractive candidate for further research and development. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to explore the utility of this compound in creating more sustainable and high-performance polymeric materials.

References

Application Notes and Protocols: Oleyl Benzoate as an Emollient in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl benzoate is an ester of oleyl alcohol and benzoic acid that serves as a multifunctional ingredient in cosmetic and dermatological formulations. Primarily utilized for its emollient properties, it imparts a distinct sensory profile, enhances product texture, and contributes to the overall performance of skincare and haircare products. These application notes provide a comprehensive overview of the use of this compound, including its functional benefits, relevant experimental protocols for its evaluation, and formulation considerations. While specific quantitative data for this compound is limited in publicly available literature, the following sections provide standardized methodologies and comparative data for assessing its performance as a cosmetic emollient.

Functional Applications in Cosmetic Science

This compound's primary functions in cosmetic formulations include:

  • Emollient: As a skin-conditioning agent, this compound helps to soften and smooth the skin by forming a semi-occlusive film on the skin surface. This film reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.

  • Texture Enhancer: It contributes to a desirable sensory experience, often described as a light, silky, and non-greasy feel. Its spreadability and absorption profile can significantly enhance the aesthetics of a formulation.

  • Solvent: this compound can act as a solvent for various cosmetic ingredients, including sunscreen actives and fragrances, aiding in their uniform dispersion within a formulation.

  • Plasticizer: In certain formulations, it can impart flexibility and softness.

Physicochemical and Sensory Properties

The performance of an emollient is largely dictated by its physical and chemical characteristics. While specific data for this compound is not extensively published, the following table outlines key parameters and typical values for similar emollient esters.

Table 1: Physicochemical Properties of Emollient Esters

PropertyTypical Value Range for Emollient EstersSignificance in Formulation
Viscosity (at 25°C) 5 - 100 mPa·sInfluences the thickness and feel of the product. Lower viscosity esters often feel lighter on the skin.
Spreadability HighDetermines how easily the product applies to the skin.
Refractive Index 1.4 - 1.5Contributes to the gloss and shine of a product on the skin or hair.
Polarity Medium to HighAffects the solubility of other ingredients and the overall stability of the emulsion.

Note: The values presented are typical for emollient esters and should be experimentally determined for this compound in specific formulations.

Experimental Protocols for Efficacy Evaluation

To substantiate claims related to the performance of this compound, a series of standardized in-vitro and in-vivo tests should be conducted.

Protocol 1: In-Vivo Evaluation of Skin Hydration (Corneometry)

Objective: To quantify the short-term and long-term moisturizing effects of a formulation containing this compound.

Materials:

  • Corneometer® (e.g., CM 825, Courage + Khazaka)

  • Test formulation with a specified concentration of this compound

  • Placebo formulation (without this compound)

  • Controlled environment room (20-22°C, 40-60% relative humidity)

  • Volunteer panel (n≥20) with dry to normal skin types

Methodology:

  • Acclimatization: Subjects acclimate in the controlled environment for at least 30 minutes before measurements.

  • Baseline Measurement: Three baseline Corneometer® readings are taken from designated test areas on the volar forearm of each subject.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the test and placebo formulations are applied to their respective test areas. A third area is left untreated as a negative control.

  • Post-Application Measurements: Corneometer® readings are taken at predefined time points (e.g., 1, 2, 4, 8, and 24 hours after application for short-term effects, and after 1, 2, and 4 weeks of daily use for long-term effects).

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and statistically compared between the test, placebo, and control groups.

Protocol 2: In-Vivo Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.

Materials:

  • Tewameter® (e.g., TM 300, Courage + Khazaka)

  • Test formulation with a specified concentration of this compound

  • Placebo formulation

  • Controlled environment room

  • Volunteer panel

Methodology:

  • Acclimatization and Baseline: Follow the same procedure as in Protocol 1. Baseline TEWL measurements are taken.

  • Product Application: Apply test and placebo formulations as described previously.

  • Post-Application Measurements: TEWL is measured at specified time intervals. It is crucial to ensure the probe does not touch the skin and that measurements are taken in a draft-free environment.

  • Data Analysis: The percentage reduction in TEWL compared to baseline and the untreated control site is calculated to determine the occlusivity of the formulation.

Protocol 3: Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound in a formulation.

Materials:

  • Test formulation with this compound

  • Reference formulations (e.g., with other common emollients)

  • Trained sensory panel (n≥10)

  • Standardized sensory evaluation questionnaire

  • Controlled environment for evaluation

Methodology:

  • Panel Training: Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, and after-feel) on a standardized scale (e.g., a 10-point scale).

  • Product Evaluation: Panelists are provided with coded samples of the test and reference formulations.

  • Application and Assessment: A standardized amount of each product is applied to a designated area of the skin (e.g., volar forearm). Panelists evaluate the sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).

  • Data Collection and Analysis: The scores for each attribute are collected and statistically analyzed to create a sensory profile for the formulation containing this compound.

Table 2: Exemplary Sensory Panel Data for an Emollient

Sensory AttributeEmollient A (e.g., this compound formulation)Emollient B (e.g., Mineral Oil formulation)p-value
Spreadability 8.5 ± 0.76.2 ± 0.9<0.05
Absorbency 7.9 ± 0.64.5 ± 1.1<0.05
Greasiness (inverse) 8.1 ± 0.83.8 ± 1.0<0.05
Smoothness (after-feel) 9.0 ± 0.57.1 ± 0.8<0.05

Note: Data are presented as mean ± standard deviation on a 10-point scale. This is exemplary data and does not represent actual results for this compound.

Formulation and Stability Considerations

When incorporating this compound into a cosmetic formulation, the following should be considered:

  • Emulsion Stability: As an ester, this compound is part of the oil phase in an emulsion. The choice of emulsifier and the overall composition of the oil and water phases will impact the long-term stability of the product. Stability testing, including cycle testing (freeze-thaw) and accelerated aging at elevated temperatures (e.g., 40°C), is crucial to ensure the emulsion does not separate, change in viscosity, or show other signs of instability.

  • pH: The stability of ester-based emollients can be pH-dependent. Formulations should be buffered to a pH range where the ester is stable to prevent hydrolysis.

  • Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients. However, compatibility testing with all components of the formulation is recommended.

Visualizations

Signaling Pathways and Experimental Workflows

Emollient_Effect_on_Skin_Barrier cluster_0 Application of this compound cluster_1 Stratum Corneum Interaction cluster_2 Skin Barrier Enhancement This compound This compound Lipid_Matrix_Integration Integration into Lipid Matrix This compound->Lipid_Matrix_Integration Occlusive_Layer_Formation Formation of Occlusive Layer Lipid_Matrix_Integration->Occlusive_Layer_Formation Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Occlusive_Layer_Formation->Reduced_TEWL Increased_Hydration Increased Skin Hydration Reduced_TEWL->Increased_Hydration

Emollient_Evaluation_Workflow cluster_InVivo In-Vivo Assessment Start Start Formulation_Development Formulation with this compound Start->Formulation_Development In_Vitro_Screening In-Vitro Screening (e.g., Spreadability) Formulation_Development->In_Vitro_Screening In_Vivo_Testing In-Vivo Human Testing In_Vitro_Screening->In_Vivo_Testing Corneometry Skin Hydration (Corneometry) In_Vivo_Testing->Corneometry TEWL_Measurement Barrier Function (TEWL) In_Vivo_Testing->TEWL_Measurement Sensory_Panel Sensory Evaluation In_Vivo_Testing->Sensory_Panel Data_Analysis Statistical Analysis Conclusion Conclusion Data_Analysis->Conclusion Corneometry->Data_Analysis TEWL_Measurement->Data_Analysis Sensory_Panel->Data_Analysis

Emollient_Selection_Logic Desired_Attributes Desired Product Attributes |  Sensory Profile (e.g., light, non-greasy) |  Functional Claims (e.g., moisturizing) |  Target Application (e.g., face cream, body lotion) Emollient_Properties Emollient Properties |  Spreadability |  Viscosity |  Occlusivity |  Polarity Desired_Attributes:f1->Emollient_Properties:f1 Desired_Attributes:f2->Emollient_Properties:f3 Oleyl_Benzoate_Selection This compound as a Candidate Emollient_Properties->Oleyl_Benzoate_Selection Final_Formulation Final Formulation Oleyl_Benzoate_Selection->Final_Formulation

Conclusion

This compound is a valuable emollient in the cosmetic formulator's palette, offering a favorable sensory profile and functional benefits for skin and hair care products. While comprehensive, publicly available quantitative performance data is not abundant, the standardized protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to thoroughly evaluate its efficacy and unique characteristics. Through systematic in-vivo and sensory testing, the specific contributions of this compound to skin hydration, barrier function, and consumer appeal can be accurately determined, enabling the development of high-performing and aesthetically pleasing cosmetic products.

Applications of Oleyl Benzoate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl benzoate is an ester of oleyl alcohol and benzoic acid that is gaining interest in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its chemical properties make it a versatile excipient, functioning as an emollient, solvent, and penetration enhancer. This document provides detailed application notes and experimental protocols for researchers and scientists in drug development, summarizing its functions and providing methodologies for its evaluation.

Application Notes

This compound as an Emollient

This compound imparts a smooth and soft feel to the skin, making it a valuable emollient in topical formulations. Its occlusive properties help to form a thin, non-greasy film on the skin, which reduces transepidermal water loss (TEWL) and helps to maintain skin hydration. This is particularly beneficial in formulations intended for dry or compromised skin conditions.

Key Characteristics as an Emollient:

  • Spreading and Feel: Provides good spreadability and a lubricious, non-oily skin feel.

  • Moisturization: Forms an occlusive barrier to prevent moisture loss.

  • Compatibility: Compatible with a wide range of other lipophilic and some hydrophilic excipients used in topical formulations.

This compound as a Solvent for Poorly Soluble Drugs

The lipophilic nature of this compound makes it an effective solvent for many active pharmaceutical ingredients (APIs) with low aqueous solubility (BCS Class II and IV). By dissolving the API in the oil phase of a cream, lotion, or ointment, this compound can enhance the drug's solubility and facilitate its uniform distribution within the formulation. This can lead to improved content uniformity and bioavailability.

While specific solubility data for a wide range of APIs in this compound is not extensively published, its utility can be inferred from the solvent properties of its constituent parts (oleic acid and benzoic acid derivatives). For illustrative purposes, the table below presents the solubility of a model BCS Class II drug in oleic acid, a structurally related fatty acid. This highlights the potential of long-chain fatty acid esters like this compound to solubilize lipophilic drugs.

Table 1: Illustrative Solubility of a Model BCS Class II Drug in Oleic Acid

SolventModel Drug Solubility (mg/mL)
Oleic Acid120

Note: This data is for oleic acid and is intended to be illustrative of the potential solvent capacity of this compound. Actual solubility of specific APIs in this compound should be determined experimentally.

This compound as a Skin Penetration Enhancer

One of the most significant applications of this compound in pharmaceutical formulations is its role as a chemical penetration enhancer for transdermal drug delivery. It is believed to enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin, through several mechanisms.

Proposed Mechanisms of Action:

  • Disruption of Stratum Corneum Lipids: The long oleyl chain of this compound can intercalate into the highly ordered lipid bilayers of the stratum corneum. This disrupts the lipid packing, increases their fluidity, and creates pathways for drug molecules to permeate more easily.

  • Increased Drug Partitioning: By acting as a lipophilic vehicle, this compound can increase the partitioning of a lipophilic drug from the formulation into the stratum corneum.

Table 2: Illustrative Skin Permeation Enhancement by Oleic Acid

DrugFormulation with Oleic AcidEnhancement Ratio (ER)
AmilorideMicroemulsion>10

Note: This data is for oleic acid and serves as an example of the potential penetration-enhancing effect of this compound.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Add an excess amount of the API powder to a known volume (e.g., 1 mL) of this compound in a glass vial.

  • Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature).

  • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.

  • Calculate the saturation solubility of the API in this compound, taking into account the dilution factor.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the transdermal permeation of an API using an in vitro model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat or porcine skin)

  • Test formulation containing the API and this compound

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, with a suitable solubilizing agent if needed to maintain sink conditions)

  • Magnetic stir bars

  • Water bath with a circulating system

  • HPLC system or other validated analytical method for the API

Methodology:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Fill the receptor compartment with pre-warmed (32°C ± 0.5°C) and degassed receptor solution, and place a magnetic stir bar in it.

  • Equilibrate the skin for approximately 30 minutes.

  • Apply a finite dose of the test formulation and the control formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for API concentration using a validated analytical method.

  • Calculate the cumulative amount of API permeated per unit area of the skin over time.

  • Plot the cumulative amount of API permeated versus time and determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with this compound) / Jss (without this compound)

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_permeation In Vitro Skin Permeation Study prep_api API prep_formulation Mix to create Test Formulation prep_api->prep_formulation prep_oleyl This compound prep_oleyl->prep_formulation formulation_application Apply Formulation to Skin prep_formulation->formulation_application Test Formulation skin_prep Skin Preparation (Excised Human/Animal Skin) franz_setup Franz Diffusion Cell Setup skin_prep->franz_setup franz_setup->formulation_application sampling Sample Receptor Fluid at Time Intervals formulation_application->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data_analysis Calculate Flux and Enhancement Ratio analysis->data_analysis

Caption: Experimental workflow for evaluating this compound's effect on skin permeation.

signaling_pathway cluster_skin Stratum Corneum sc_lipids Organized Lipid Bilayers disruption Disruption of Lipid Packing & Increased Fluidity sc_lipids->disruption Leads to oleyl_benzoate This compound (Penetration Enhancer) oleyl_benzoate->sc_lipids Intercalates into permeation Enhanced Drug Permeation disruption->permeation drug Drug Molecule drug->disruption

Caption: Mechanism of this compound as a skin penetration enhancer.

Application Notes and Protocols: Oleyl Benzoate as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and patent databases did not yield any specific examples or detailed protocols for the use of oleyl benzoate as a solvent in chemical reactions.

Extensive queries were conducted to identify instances of this compound's application as a reaction medium in organic synthesis, enzymatic reactions, and catalysis. The search results consistently focused on the synthesis of various benzoate esters themselves, rather than the use of this compound as a solvent for other chemical transformations.

For instance, studies were found detailing the enzymatic synthesis of other esters, which evaluated a range of conventional organic solvents. However, this compound was not mentioned as a solvent in these studies. Similarly, literature on the synthesis of benzyl benzoate and other benzoate esters often describes solvent-free conditions or the use of other reactants in excess to serve as the solvent.

Based on the available information, the application of this compound as a solvent in chemical reactions is not a documented practice in the scientific literature. Researchers, scientists, and drug development professionals seeking to perform chemical reactions would need to consider commonly used and well-characterized solvents. The physical properties of this compound (a large, ester-functionalized molecule) may not lend themselves to the typical requirements of a reaction solvent, such as a broad solvency range for various reagents and ease of removal after the reaction.

Therefore, we are unable to provide detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound as a solvent in chemical reactions, as no such data appears to be publicly available. It is recommended to consult literature for alternative, well-established solvent systems suitable for the specific chemical transformation of interest.

Application Note: Laboratory-Scale Synthesis of Oleyl Benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleyl benzoate is an ester with applications in the cosmetics, personal care, and specialty chemicals industries, valued for its properties as an emollient, plasticizer, and fragrance component. Its synthesis is typically achieved through the Fischer esterification of benzoic acid with oleyl alcohol. This process involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] To drive the reaction equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants.[1][3] This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from benzoic acid and oleyl alcohol using sulfuric acid as a catalyst.

1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Quantity
Benzoic AcidC₇H₆O₂122.121.0User Defined
Oleyl AlcoholC₁₈H₃₆O268.481.1Calculated
TolueneC₇H₈92.14-Sufficient Volume
Sulfuric Acid (Conc.)H₂SO₄98.08Catalytic~2-3 mol %
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-For Wash
Brine (Sat. NaCl Soln.)NaCl58.44-For Wash
Anhydrous Magnesium SulfateMgSO₄120.37-For Drying

2. Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

  • Standard laboratory glassware

3. Synthesis Procedure

  • Reactant Setup: To a round-bottom flask, add benzoic acid, a 1.1 molar equivalent of oleyl alcohol, and a magnetic stir bar.

  • Solvent Addition: Add toluene to the flask in a quantity sufficient to suspend the reactants and fill the Dean-Stark trap (approximately 40-50% of the flask volume).

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.[4][5][6]

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is nearing completion (typically 4-8 hours).

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up - Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove unreacted benzoic acid), deionized water, and finally, a saturated brine solution.[7]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[7]

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The resulting crude this compound is a viscous liquid. Purify the product by vacuum distillation or silica gel column chromatography to remove any remaining impurities.[7]

4. Characterization

The final product's identity and purity can be confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Data Summary

The efficiency of esterification reactions can be influenced by various parameters. The following table, adapted from studies on the similar synthesis of oleyl oleate, illustrates the effect of different catalysts and conditions on product yield.[8]

CatalystCatalyst Amount (wt%)Temperature (°C)Time (h)Max. Yield (%)Reference
NaHSO₄9.9130896.8[8][9]
SnCl₂·2H₂O4.2902(Lower than NaHSO₄)[8]
NaH₂PO₄4.2902(Lower than NaHSO₄)[8]
[NMP][CH₃SO₃]9.990886.0[10]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound synthesis protocol.

Synthesis_Workflow Reactants 1. Reactant Mixing - Benzoic Acid - Oleyl Alcohol - Toluene - H₂SO₄ Catalyst Reaction 2. Fischer Esterification - Heat to Reflux - Water removal via  Dean-Stark Trap Reactants->Reaction Heat Workup 3. Aqueous Work-up - NaHCO₃ Wash - Water Wash - Brine Wash Reaction->Workup Cool & Quench Purification 4. Isolation & Purification - Dry (MgSO₄) - Solvent Removal (Rotovap) - Vacuum Distillation Workup->Purification Separate Layers Product 5. Final Product - Pure this compound - Characterization (NMR, IR) Purification->Product Analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Oleyl Benzoate in Personal Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of oleyl benzoate and related alkyl benzoates in the formulation of personal care products.

Introduction to this compound and Alkyl Benzoates

This compound is an ester of oleyl alcohol and benzoic acid. It belongs to the larger class of alkyl benzoates, which are widely used in the cosmetics industry. While specific data for this compound is limited in publicly available literature, its properties and functions can be largely understood through the extensive research conducted on similar long-chain alkyl benzoates, such as C12-15 alkyl benzoate. These esters are recognized for their versatility as emollients, skin-conditioning agents, solvents, and texture enhancers.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl benzoates and concluded them to be safe for use in cosmetic products.[1][2]

This document provides detailed application notes and experimental protocols for leveraging the benefits of this compound and its related compounds in personal care formulations. The data and methodologies presented are primarily based on the properties and applications of C12-15 alkyl benzoate, serving as a well-documented proxy for this compound.

Key Functions and Applications

Alkyl benzoates, including this compound, offer a range of functionalities in personal care products:

  • Emollient and Skin-Conditioning Agent: They form a non-occlusive film on the skin, reducing transepidermal water loss (TEWL) and imparting a soft, smooth, and non-greasy feel.[1][3] This makes them ideal for moisturizers, lotions, and creams.

  • Solvent for UV Filters and Pigments: Their excellent solubility for crystalline UV filters and pigments makes them valuable components in sunscreen and color cosmetic formulations, aiding in achieving high SPF values and uniform color dispersion.

  • Texture Enhancer: They contribute to a desirable sensory profile in formulations, offering a light, silky feel and reducing the greasiness of other oils.

  • Fragrance Ingredient and Plasticizer: Alkyl benzoates can also be used as fragrance ingredients and plasticizers in various cosmetic formulations.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for a representative long-chain alkyl benzoate, C12-15 alkyl benzoate. This data can be used as a reference point for formulating with this compound.

Table 1: Physical and Chemical Properties of C12-15 Alkyl Benzoate

PropertyValueReference
Appearance Clear, colorless to pale yellow liquidInternal Data
Odor Mild, characteristicInternal Data
Molecular Weight Approx. 334 g/mol Internal Data
Viscosity (at 25°C) 10-20 cPInternal Data
Refractive Index (at 25°C) 1.483-1.487Internal Data
Solubility Soluble in oils and esters; insoluble in waterInternal Data

Table 2: Typical Inclusion Levels of Alkyl Benzoates in Personal Care Products

Product TypeTypical Inclusion Level (%)
Sunscreens 2 - 15
Moisturizers (Lotions & Creams) 2 - 10
Foundations & Color Cosmetics 1 - 10
Hair Conditioners 1 - 5
Body Oils 5 - 20

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of this compound and other alkyl benzoates in personal care formulations.

Protocol for Evaluating Emollient Spreading and Sensory Profile

Objective: To assess the spreading characteristics and sensory feel of a formulation containing this compound.

Materials:

  • Base formulation (e.g., a simple oil-in-water emulsion)

  • This compound (or other test emollient) at a predetermined concentration (e.g., 5% w/w)

  • Trained sensory panel (10-15 panelists)

  • Glass slides

  • Pipettes

  • Controlled environment room (22°C, 50% RH)

Methodology:

  • Sample Preparation: Prepare the base formulation with and without the test emollient.

  • Spreading Evaluation (Instrumental):

    • Pipette a standardized volume (e.g., 0.1 mL) of the formulation onto a glass slide.

    • Measure the diameter of the spread at specific time intervals (e.g., 1, 5, and 10 minutes) using a digital caliper or image analysis software.

    • Calculate the spread area.

  • Sensory Evaluation (Human Panel):

    • Apply a standardized amount (e.g., 0.1 g) of each formulation to a designated area on the panelists' forearms.

    • Panelists will evaluate the following parameters on a labeled magnitude scale (LMS) from 0 (not perceived) to 100 (strongly perceived) at specified time points (e.g., immediately after application, 1 minute, 5 minutes):

      • Ease of spreading

      • Absorbency

      • Greasiness

      • Stickiness

      • Smoothness

      • Softness

    • Analyze the data statistically to determine significant differences between the formulations.

Protocol for Assessing UV Filter Solubility

Objective: To determine the solubility of a crystalline UV filter in this compound.

Materials:

  • This compound

  • Crystalline UV filter (e.g., Avobenzone, Oxybenzone)

  • Beakers

  • Magnetic stirrer with heating plate

  • Analytical balance

  • Polarized light microscope

Methodology:

  • Preparation of Supersaturated Solution:

    • Weigh a known amount of this compound into a beaker.

    • Gradually add the crystalline UV filter while stirring and gently heating (e.g., to 60-70°C) until an excess of the solid UV filter is present.

  • Equilibration:

    • Allow the solution to cool down to room temperature while stirring continuously for 24 hours to reach equilibrium.

  • Analysis:

    • Filter the solution to remove the undissolved UV filter.

    • Determine the concentration of the dissolved UV filter in the this compound using a suitable analytical method (e.g., UV-Vis spectroscopy).

    • Alternatively, observe a small drop of the filtered solution under a polarized light microscope. The absence of crystals indicates complete dissolution at that concentration.

Visualization of Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the application of this compound in personal care products.

EmollientEvaluationWorkflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Interpretation Prep Prepare Base Formulation AddEmollient Incorporate this compound Prep->AddEmollient Sensory Sensory Analysis (Human Panel) AddEmollient->Sensory Instrumental Instrumental Analysis (e.g., Spreading) AddEmollient->Instrumental Stats Statistical Analysis Sensory->Stats Instrumental->Stats Report Generate Performance Report Stats->Report

Caption: Workflow for evaluating the performance of an emollient like this compound.

SunscreenFormulationLogic cluster_ingredients Key Ingredients cluster_properties Desired Properties UV_Filter Crystalline UV Filter Oleyl_Benzoate This compound Solubilizes Solubilizes Oleyl_Benzoate->Solubilizes Enhances Enhances Oleyl_Benzoate->Enhances Contributes Contributes to Oleyl_Benzoate->Contributes High_SPF High SPF Good_Feel Pleasant Sensory Feel Stable Stable Formulation Solubilizes->UV_Filter Solubilizes->High_SPF Enhances->Good_Feel Contributes->Stable

Caption: Role of this compound in a sunscreen formulation.

Conclusion

This compound, as a representative of the long-chain alkyl benzoate esters, is a highly versatile and beneficial ingredient in personal care formulations. Its primary functions as an emollient, solvent, and texture enhancer make it a valuable tool for formulators seeking to create effective and aesthetically pleasing products. The protocols and data presented in this document, while largely based on the well-studied C12-15 alkyl benzoate, provide a strong foundation for the investigation and application of this compound in a wide range of cosmetic and dermatological products. Further research focusing specifically on the unique properties of this compound is encouraged to fully elucidate its potential in the field of personal care.

References

Application Notes and Protocols for Investigating the Rheological Properties of Oleyl Benzoate Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the rheological properties of oleyl benzoate mixtures, which are increasingly utilized in pharmaceutical and cosmetic formulations for their unique sensory profiles and solvent characteristics. Understanding the flow behavior (rheology) of these mixtures is critical for ensuring product stability, performance, and manufacturability. This document outlines detailed experimental protocols for key rheological measurements and presents illustrative data from analogous systems to guide formulation development.

Introduction to the Rheology of this compound Mixtures

This compound is an ester that can be found in various topical formulations, including creams, lotions, and ointments. Its mixtures with other excipients like waxes, polymers, and oils exhibit complex rheological behaviors that are crucial for product functionality. Key rheological parameters such as viscosity, viscoelasticity, and yield stress dictate the product's texture, spreadability, and physical stability.

For instance, in a topical cream, a certain degree of shear-thinning is desirable for ease of application, while sufficient viscosity at rest is necessary to prevent sedimentation of active ingredients. The protocols detailed below provide a framework for quantifying these essential properties.

Experimental Protocols

The following are standard operating procedures for conducting rheological assessments of semi-solid formulations containing this compound.

Protocol for Rotational Viscometry

This protocol is designed to measure the apparent viscosity of the sample across a range of shear rates, revealing its flow behavior (e.g., Newtonian, shear-thinning, or shear-thickening).

Objective: To determine the viscosity profile and shear-thinning behavior of this compound mixtures.

Materials and Equipment:

  • Rotational rheometer (e.g., cone-plate or parallel-plate geometry)

  • Temperature control unit

  • Spatula

  • This compound mixture sample

  • Solvents for cleaning (e.g., isopropanol)

Procedure:

  • Instrument Setup:

    • Ensure the rheometer is calibrated and level.

    • Select the appropriate measuring geometry (e.g., a 40 mm parallel plate or a 2° cone).

    • Set the temperature to the desired value (e.g., 25°C for room temperature application or 32°C for skin temperature). Allow the system to equilibrate.

  • Sample Loading:

    • Place a sufficient amount of the sample onto the lower plate of the rheometer, avoiding the introduction of air bubbles.

    • Lower the upper geometry to the specified gap distance (e.g., 1 mm).

    • Trim any excess sample from the edge of the geometry using a spatula.

  • Measurement:

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery after loading.

    • Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Record the shear stress and viscosity as a function of the shear rate.

  • Data Analysis:

    • Plot viscosity versus shear rate on a logarithmic scale.

    • Analyze the flow curve to determine the rheological behavior. For shear-thinning materials, the viscosity will decrease as the shear rate increases.

Protocol for Oscillatory Rheometry (Viscoelasticity)

This protocol assesses the viscoelastic properties of the sample, providing insights into its internal structure and stability.

Objective: To determine the storage modulus (G'), loss modulus (G''), and tan delta (δ) of this compound mixtures.

Materials and Equipment:

  • Same as for rotational viscometry.

Procedure:

  • Instrument Setup and Sample Loading:

    • Follow steps 1 and 2 from the rotational viscometry protocol.

  • Amplitude Sweep (Strain Sweep):

    • Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain where G' and G'' are independent of the applied strain.

    • Select a strain value within the LVER for subsequent frequency sweep tests to ensure the measurements are non-destructive.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain (selected from the LVER), for example, from 0.1 to 10 Hz.

    • Record G', G'', and tan δ (G''/G') as a function of frequency.

  • Data Analysis:

    • A G' value significantly higher than G'' indicates a more solid-like (elastic) structure.

    • A G'' value close to or higher than G' suggests a more liquid-like (viscous) behavior.

    • Tan δ provides a measure of the relative contribution of viscous to elastic properties.

Illustrative Data for Oleaginous Mixtures

Table 1: Illustrative Viscosity Data for Different Topical Formulations

Formulation TypeZero-Shear Viscosity (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)Behavior
Lotion (Oil-in-water emulsion)10 - 500.1 - 1Shear-thinning
Cream (Oil-in-water emulsion)100 - 5001 - 5Shear-thinning
Ointment (Hydrocarbon-based)500 - 20005 - 20Shear-thinning
Oleogel (Wax-based)800 - 300010 - 50Shear-thinning

Table 2: Illustrative Viscoelastic Properties of Topical Formulations at 1 Hz

Formulation TypeStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')Predominant Behavior
Lotion50 - 20030 - 100> 0.5Viscoelastic liquid
Cream500 - 3000100 - 500< 0.5Elastic solid
Ointment1000 - 5000200 - 800< 0.5Elastic solid
Oleogel2000 - 10000300 - 1000< 0.3Strong elastic solid

Visualizations

The following diagrams illustrate the conceptual workflows and relationships relevant to the rheological analysis of this compound mixtures.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation Prep Prepare this compound Mixture Homogenize Homogenize Sample Prep->Homogenize Degas Degas Sample Homogenize->Degas Load Load Sample onto Rheometer Degas->Load Equilibrate Temperature Equilibration Load->Equilibrate Rotational Rotational Test (Viscosity) Equilibrate->Rotational Oscillatory Oscillatory Test (Viscoelasticity) Equilibrate->Oscillatory Analyze Analyze Flow and Viscoelastic Properties Rotational->Analyze Oscillatory->Analyze Correlate Correlate with Product Performance Analyze->Correlate

Caption: Experimental workflow for rheological characterization.

RheologyParameters cluster_input Inputs cluster_output Rheological Outputs & Performance Formulation This compound Mixture Formulation (e.g., with waxes, polymers) Viscosity Viscosity Formulation->Viscosity YieldStress Yield Stress Formulation->YieldStress Viscoelasticity Viscoelasticity (G', G'') Formulation->Viscoelasticity Process Processing Parameters (e.g., temperature, shear) Process->Viscosity Process->Viscoelasticity Texture Texture & Spreadability Viscosity->Texture Stability Physical Stability YieldStress->Stability Viscoelasticity->Texture Viscoelasticity->Stability

Caption: Relationship between formulation and rheological properties.

Troubleshooting & Optimization

Technical Support Center: Oleyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of oleyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are Fischer esterification and transesterification.

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between benzoic acid and oleyl alcohol. It is a reversible reaction, so strategies to drive the equilibrium towards the product are necessary for high yields.

  • Transesterification: This method involves the reaction of an alkyl benzoate (commonly methyl benzoate) with oleyl alcohol, typically in the presence of an acid or base catalyst.

Q2: My this compound yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Equilibrium: In Fischer esterification, the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Side Reactions: Undesirable side reactions, such as the dehydration of oleyl alcohol to form ethers, can consume the starting material and reduce the yield of the desired ester.

  • Sub-optimal Reagent Ratio: The molar ratio of benzoic acid/methyl benzoate to oleyl alcohol can significantly impact the reaction equilibrium and, consequently, the yield.

  • Product Loss During Workup: Improper purification techniques can lead to significant loss of the final product.

Q3: What are the common side products in this compound synthesis?

A3: The most common side product, particularly in Fischer esterification, is dioleyl ether, formed by the acid-catalyzed dehydration of two molecules of oleyl alcohol. Other potential impurities include unreacted starting materials (benzoic acid and oleyl alcohol) and byproducts from the catalyst itself.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This compound, being less polar than benzoic acid and oleyl alcohol, will have a higher Rf value.

Q5: What is the best way to purify the final this compound product?

A5: Purification typically involves a multi-step process:

  • Neutralization: After the reaction, the mixture is washed with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted benzoic acid and the acid catalyst.

  • Extraction: The product is then extracted into an organic solvent.

  • Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography/Distillation: For high purity, column chromatography or vacuum distillation can be employed to separate the this compound from any remaining impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Ineffective catalyst- Ensure the catalyst is fresh and active.- For Fischer esterification, use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.- Consider using a solid acid catalyst for easier removal.
Insufficient reaction temperature- Increase the reaction temperature, but be mindful of potential side reactions. Monitor the reaction closely by TLC.
Insufficient reaction time- Extend the reaction time. Monitor the reaction by TLC until the starting materials are consumed.
Presence of a Significant Amount of Starting Material in the Final Product Reaction has not gone to completion- See "Low or No Product Formation" above.
Equilibrium not shifted towards products (Fischer Esterification)- Use a Dean-Stark apparatus to remove water as it is formed.- Use a large excess of one of the reactants (typically the less expensive one).
Formation of a Greasy, Insoluble Byproduct Dehydration of oleyl alcohol to form dioleyl ether- Use milder reaction conditions (lower temperature, less acidic catalyst).- Consider using a less dehydrating acid catalyst.
Difficulty in Separating the Product from Unreacted Benzoic Acid Incomplete neutralization during workup- Ensure thorough washing with a saturated sodium bicarbonate solution until no more CO2 evolution is observed. Check the pH of the aqueous layer to ensure it is basic.
Product is a Dark Color Decomposition of starting materials or product- Lower the reaction temperature.- Use a nitrogen atmosphere to prevent oxidation.

Experimental Protocols

Fischer Esterification of Benzoic Acid and Oleyl Alcohol

Materials:

  • Benzoic Acid

  • Oleyl Alcohol

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dean-Stark Apparatus

  • Round-bottom flask, condenser, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzoic acid (1.0 eq), oleyl alcohol (1.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete when the theoretical amount of water has been collected and the starting materials are no longer visible by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Transesterification of Methyl Benzoate with Oleyl Alcohol

Materials:

  • Methyl Benzoate

  • Oleyl Alcohol

  • Sodium Methoxide (catalyst)

  • Methanol (solvent)

  • Weak Acid (for neutralization, e.g., acetic acid)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl benzoate (1.0 eq) and oleyl alcohol (1.2 eq) in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a weak acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation or column chromatography.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Yield of Oleyl Oleate (a proxy for this compound) via Esterification

ParameterRange StudiedOptimal ConditionResulting Yield
Reaction Time (hours) 1 - 53.596.0%
Temperature (°C) 40 - 6053.996.0%
Agitation Speed (rpm) 100 - 200172.996.0%
Molar Ratio (Oleic Acid:Oleyl Alcohol) 1:3 - 4:92:2496.0%

Table 2: Analytical Data for Reaction Monitoring

CompoundTLC Mobile Phase (Toluene:Ethanol 9:1)Expected hRf ValueNotes
Benzoic Acid Toluene:Ethanol 9:1~40More polar, lower Rf.
Oleyl Alcohol Toluene:Ethanol 9:1Varies, but lower than this compoundMore polar than the ester.
This compound Toluene:Ethanol 9:1>80Less polar, higher Rf.

Visualizations

Fischer_Esterification_Workflow Reactants Benzoic Acid + Oleyl Alcohol + Toluene Catalyst Add H2SO4 (catalyst) Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Wash with NaHCO3 Solution Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry over MgSO4 Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product Pure Oleyl Benzoate Purify->Product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Technical Support Center: Overcoming Solubility Challenges with Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered when working with oleyl benzoate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an ester of oleic acid and benzoic acid. Its long oleyl chain makes it highly lipophilic (fat-loving) and thus poorly soluble in aqueous solutions, which are common in many biological experiments. This can lead to challenges in achieving the desired concentration, maintaining solution stability, and obtaining accurate experimental results.

Q2: What are the general approaches to solubilizing this compound for in vitro experiments?

The primary strategies for solubilizing lipophilic compounds like this compound involve:

  • Using Co-solvents: Dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous experimental medium.

  • Employing Surfactants: Using surfactants to form micelles that can encapsulate this compound and keep it dispersed in aqueous solutions.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS).

Q3: Which organic solvents are suitable for dissolving this compound?

Based on the properties of similar benzoate esters, this compound is expected to be soluble in a range of organic solvents. Common choices for creating stock solutions for biological assays include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Chloroform

For cell culture experiments, DMSO and ethanol are the most frequently used co-solvents due to their miscibility with culture media and relatively lower toxicity at low concentrations.

Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?

Directly dissolving this compound in aqueous solutions is generally not feasible due to its hydrophobic nature. It will likely not dissolve and may form a separate phase or precipitate out of solution, leading to inaccurate and unreliable experimental outcomes.

Troubleshooting Guide for this compound Solubility Issues

The following table outlines common problems, potential causes, and solutions for solubility issues with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
This compound precipitates out of solution upon dilution in aqueous media. The concentration of the organic co-solvent is too low in the final solution to maintain solubility.- Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in your working solution. Be mindful of the solvent's toxicity to your experimental system. - Decrease the final concentration of this compound.
The aqueous medium has a different pH or ionic strength that reduces solubility.- Check the pH and ionic strength of your diluent. Adjust if possible, though this may be limited by experimental constraints.
The temperature of the solution has decreased, causing the compound to crash out.- Prepare and use the solutions at a consistent and, if possible, slightly elevated temperature (e.g., 37°C for cell culture).
The this compound solution appears cloudy or forms an emulsion. The compound is not fully dissolved in the initial stock solution.- Ensure the stock solution is completely clear before diluting. Gentle heating or vortexing may be necessary.
Micelle formation with surfactants is incomplete or unstable.- Optimize the surfactant-to-oleyl benzoate ratio. - Try a different surfactant or a combination of surfactants.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.- Follow a standardized, detailed protocol for preparing your solutions in every experiment. - Prepare fresh solutions for each experiment to avoid degradation or precipitation over time.
The solvent itself is affecting the experimental outcome.- Run a vehicle control with the same concentration of the co-solvent or surfactant used in your this compound solution to account for any effects of the solvent itself.

Experimental Protocols

Here are detailed protocols for preparing this compound solutions for experimental use.

Protocol 1: Preparation of an this compound Stock Solution using DMSO

This protocol is suitable for preparing a concentrated stock solution for use in many in vitro assays, including cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or incubator (optional)

Procedure:

  • Weigh out the desired amount of this compound in a sterile container.

  • Add the required volume of DMSO to achieve the target stock concentration. It is recommended to start with a lower concentration (e.g., 10-50 mM) and increase if the this compound dissolves completely.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the this compound does not fully dissolve, gentle warming in a water bath at 37°C for 10-15 minutes can be applied. Vortex again after warming.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxicity, although this can vary depending on the cell line.

Protocol 2: Solubilization of this compound using Tween 80

This protocol is useful for creating a formulation where the use of organic solvents is not desirable. Tween

Technical Support Center: Stabilizing Oleyl Benzoate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing oleyl benzoate against oxidation in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during product development and stability testing.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during your experiments with formulations containing this compound.

Issue 1: Your formulation is developing a yellow or brownish tint over time.

  • Possible Cause: This is a primary indicator of oxidation. The double bond in the oleyl moiety of this compound is susceptible to oxidation, leading to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Antioxidant Check: Verify the presence and concentration of an antioxidant in your formulation. If you are not using one, it is highly recommended to incorporate one. If you are, the concentration may be insufficient, or the chosen antioxidant may not be effective for your specific formulation matrix.

    • Consider a Chelating Agent: Trace metal ions (e.g., iron, copper) can catalyze the oxidation process. The addition of a chelating agent, such as EDTA, can sequester these ions and improve stability.

    • Evaluate Packaging: Exposure to light, particularly UV light, can accelerate oxidation. Ensure your formulation is stored in opaque or UV-protective packaging.

    • Headspace Oxygen: The amount of oxygen in the headspace of your container can contribute to oxidation. Consider packaging under an inert gas like nitrogen to minimize oxygen exposure.

Issue 2: Your formulation is developing a rancid or unpleasant odor.

  • Possible Cause: The oxidation of the oleyl group in this compound produces volatile secondary oxidation products, such as aldehydes and ketones, which have characteristic off-odors.

  • Troubleshooting Steps:

    • Antioxidant System Review: A combination of antioxidants can often be more effective than a single one. For example, pairing a primary antioxidant (like BHT or tocopherol) with a secondary antioxidant that regenerates the primary one can provide enhanced protection.

    • Assess Storage Conditions: Elevated temperatures significantly accelerate the rate of oxidation. Ensure your product is stored in a cool, dark place as recommended.

    • Perform Sensory and Analytical Tests: Conduct sensory panel testing alongside analytical measurements like Peroxide Value (PV) and p-Anisidine Value (AV) to correlate the off-odor with specific levels of oxidation products.

Issue 3: The viscosity of your emulsion-based formulation is changing, or you are observing phase separation.

  • Possible Cause: Oxidation can lead to the formation of polar compounds that can disrupt the interfacial film in an emulsion, leading to instability. The degradation of this compound can alter the oil phase composition, affecting the overall rheology of the formulation.

  • Troubleshooting Steps:

    • Interfacial Integrity: Ensure your emulsifier system is robust. The choice of emulsifier can influence the oxidative stability of the formulation.

    • Antioxidant Placement: In emulsions, the location of the antioxidant is crucial. For an oil-in-water emulsion, a lipophilic antioxidant will reside in the oil droplets, protecting the this compound directly. A hydrophilic antioxidant in the aqueous phase can protect against water-soluble pro-oxidants. A combination might be necessary for optimal stability.

    • Particle Size Analysis: Monitor the droplet size distribution of your emulsion over time. An increase in droplet size can be an early indicator of instability.

Logical Relationship for Troubleshooting Discoloration

G start Formulation Discoloration (Yellow/Brown Tint) cause1 Primary Oxidation of This compound start->cause1 step1 Check Antioxidant Presence & Concentration cause1->step1 step2 Add Chelating Agent (e.g., EDTA) step1->step2 Ineffective outcome1 Improved Stability step1->outcome1 Effective step3 Evaluate Packaging (Opaque/UV-protective) step2->step3 Ineffective step2->outcome1 Effective step4 Minimize Headspace Oxygen (Inert Gas Sparging) step3->step4 Ineffective step3->outcome1 Effective step4->outcome1 Effective outcome2 Issue Persists step4->outcome2 Ineffective G start Start weigh Weigh ~5g of Sample start->weigh dissolve Dissolve in 50mL Acetic Acid-Isooctane weigh->dissolve add_ki Add 0.5mL Saturated KI and Shake for 1 min dissolve->add_ki add_water Add 30mL Deionized Water add_ki->add_water titrate1 Titrate with Na₂S₂O₃ until Yellow Fades add_water->titrate1 add_starch Add 0.5mL Starch Indicator titrate1->add_starch titrate2 Continue Titration until Blue Color Disappears add_starch->titrate2 record Record Volume of Titrant titrate2->record calculate Calculate Peroxide Value record->calculate end End calculate->end

Technical Support Center: Optimizing HPLC Parameters for Oleyl Benzoate Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of oleyl benzoate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the recommended starting conditions for separating this compound?

A1: For a large, non-polar molecule like this compound, a reversed-phase HPLC method is most suitable.[1][2] A C18 column is the recommended stationary phase due to its hydrophobic nature, which provides good retention for non-polar compounds.[3][4][5] The mobile phase should consist of a mixture of a strong organic solvent, like acetonitrile or methanol, and water.[1][6] A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve a good separation and reasonable run time for highly retained compounds.[6][7]

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica-based C18 column. To mitigate this, you can add a modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase to suppress these interactions.[8] Another potential cause is column overload. Try reducing the injection volume or the concentration of your sample. Finally, a degraded or contaminated column can also lead to poor peak shape, in which case the column may need to be washed or replaced.

Q3: I am observing peak fronting for my this compound standard. What is the likely issue?

A3: Peak fronting is often an indication of sample overload or a sample solvent that is too strong. This compound is highly soluble in strong organic solvents. If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the gradient starts at 70% acetonitrile), it can cause the peak to front. Try dissolving your sample in the initial mobile phase composition or a slightly weaker solvent.[8]

Q4: The retention time for my this compound peak is shifting between injections. How can I improve reproducibility?

A4: Retention time variability can stem from several sources. Ensure your HPLC system is properly equilibrated with the mobile phase before starting your sequence.[9] Fluctuations in column temperature can also affect retention, so using a column oven to maintain a constant temperature is recommended.[10] Check for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate.[11] Finally, ensure your mobile phase is well-mixed and degassed to prevent bubble formation, which can disrupt the flow rate.[7][12]

Q5: How can I improve the resolution between this compound and other similar long-chain esters in my sample?

A5: To improve resolution, you can modify several parameters. Adjusting the mobile phase composition by changing the solvent ratio or switching between acetonitrile and methanol can alter selectivity.[13][14] Acetonitrile often provides different selectivity compared to methanol for non-polar compounds.[13] You can also optimize the gradient profile by making it shallower (i.e., increasing the organic solvent percentage more slowly) to provide more time for the compounds to separate.[6] Lowering the flow rate can also increase column efficiency and improve resolution, though it will increase the run time.

Data Presentation: Recommended Parameters

The following tables summarize recommended starting parameters and troubleshooting adjustments for this compound separation.

Table 1: Recommended HPLC Columns & Initial Conditions
ParameterRecommendationRationale
Stationary Phase C18 (Octadecyl Silane), 5 µm particle sizeProvides strong hydrophobic interactions necessary for retaining non-polar this compound.[3][4][5]
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmStandard analytical dimensions offering good resolution and capacity.
Mobile Phase A WaterThe polar component of the reversed-phase system.[6]
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)Strong organic solvents to elute the non-polar analyte.[1][6][13]
Detector UV at 228-230 nmBenzoate derivatives show strong absorbance in this UV range.[4]
Column Temperature 30-40 °CImproves peak shape and reduces viscosity of the mobile phase.[10]
Injection Volume 5 - 20 µLA smaller volume can help prevent peak distortion.
Table 2: Example Gradient Elution Program
Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.030701.0
15.001001.0
20.001001.0
20.130701.0
25.030701.0
Table 3: Troubleshooting Parameter Adjustments
IssueParameter to AdjustRecommended ChangeExpected Outcome
Poor Resolution Gradient SlopeDecrease the rate of increase of Mobile Phase B.Increased separation between peaks.
Peak Tailing Mobile Phase AdditiveAdd 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[8]Sharper, more symmetrical peaks.
High Backpressure Flow Rate / ColumnDecrease the flow rate or check for column blockage.[9]Reduced system pressure.
Peak Fronting Sample SolventDissolve sample in a solvent weaker than or equal to the initial mobile phase.Improved peak symmetry.
Variable Retention Column TemperatureUse a column oven to maintain a stable temperature (e.g., 35 °C).Consistent retention times.

Experimental Protocols

Standard Operating Procedure for this compound Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter to remove particulates.[7]

    • Degas the mobile phases using an ultrasonic bath or online degasser to prevent bubble formation.[7]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.

    • Prepare working standards by diluting the stock solution with the initial mobile phase (e.g., 70:30 Acetonitrile:Water) to desired concentrations.

    • Prepare unknown samples by dissolving them in the initial mobile phase to an estimated concentration within the calibration range.

    • Filter all sample solutions through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min.

    • Purge the pumps to remove any air from the system.

    • Equilibrate the column with the initial mobile phase composition (70% B) for at least 15-20 minutes or until a stable baseline is achieved.[9]

    • Set the column oven temperature to 35°C.

    • Set the UV detector to 230 nm.

  • Analysis:

    • Inject a blank (initial mobile phase) to ensure a clean baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for quantification.

    • Run a system suitability test to ensure the system is performing correctly.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing or Fronting) tailing Is the peak tailing? start->tailing fronting Is the peak fronting? start->fronting cause_tailing1 Possible Cause: Secondary Silanol Interactions tailing->cause_tailing1 Yes cause_tailing2 Possible Cause: Column Overload tailing->cause_tailing2 Yes solution_tailing1 Solution: Add 0.1% TFA to mobile phase cause_tailing1->solution_tailing1 check_column Check Column Health: Is column old or contaminated? solution_tailing1->check_column solution_tailing2 Solution: Reduce sample concentration cause_tailing2->solution_tailing2 solution_tailing2->check_column cause_fronting1 Possible Cause: Sample solvent too strong fronting->cause_fronting1 Yes cause_fronting2 Possible Cause: Severe Overload fronting->cause_fronting2 Yes solution_fronting1 Solution: Dissolve sample in initial mobile phase cause_fronting1->solution_fronting1 solution_fronting1->check_column solution_fronting2 Solution: Significantly dilute sample cause_fronting2->solution_fronting2 solution_fronting2->check_column wash_column Action: Wash column with strong solvent check_column->wash_column Yes replace_column Action: Replace column check_column->replace_column Yes, and washing fails

Caption: A flowchart for diagnosing and resolving common peak shape issues in HPLC.

Experimental Workflow for this compound Analysis

G prep_mobile_phase 1. Mobile Phase Preparation (Filter & Degas) equilibrate 3. System Equilibration (Stable Baseline) prep_mobile_phase->equilibrate prep_sample 2. Sample & Standard Preparation (Dissolve & Filter) inject 4. Injection (Blank, Standards, Samples) prep_sample->inject equilibrate->inject acquire 5. Data Acquisition (Chromatogram) inject->acquire analyze 6. Data Analysis (Integration & Quantification) acquire->analyze

Caption: A step-by-step workflow for the HPLC analysis of this compound.

References

Technical Support Center: Purity Analysis and Impurity Identification of Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound typically originate from the starting materials or by-products of the synthesis process. Common impurities include:

  • Unreacted Starting Materials: Residual benzoic acid and oleyl alcohol.

  • By-products from Starting Material Impurities: If the oleyl alcohol used is not pure, esters of other fatty alcohols (e.g., stearyl benzoate, linthis compound) may be present. Similarly, impurities in the benzoic acid can lead to related benzoate esters.

  • Degradation Products: Oxidation of the oleyl moiety can lead to aldehydes, ketones, and smaller chain carboxylic acids. Hydrolysis can revert the ester to benzoic acid and oleyl alcohol.

Q2: Which analytical technique is best suited for this compound purity analysis: GC-MS or HPLC-UV?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are suitable for analyzing this compound purity. The choice depends on the specific requirements of your analysis:

  • GC-MS is excellent for identifying volatile and semi-volatile impurities. Its mass spectrometry detector provides structural information, which is invaluable for identifying unknown impurities.

  • HPLC-UV is well-suited for quantifying non-volatile impurities and for routine purity checks where the impurities are known. The UV detector is sensitive to the benzoate chromophore.

Q3: My chromatogram shows a broad peak for this compound. What could be the cause?

A3: A broad peak for your main component can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing, resulting in a broad peak. Try diluting your sample.

  • Poor Solubility: this compound may not be fully dissolved in the mobile phase (HPLC) or may interact poorly with the stationary phase. Ensure your solvent is appropriate.

  • Column Degradation: The stationary phase of your column may be degrading. Consider replacing the column.

  • Inappropriate Temperature: In GC, a temperature ramp that is too slow can cause peak broadening.

Q4: I am seeing unexpected peaks in my chromatogram. How do I identify them?

A4: Identifying unknown peaks requires a systematic approach:

  • Analyze Blanks: Inject a solvent blank to ensure the peaks are not from your solvent or system contamination.

  • Review Synthesis Pathway: Consider the starting materials, catalysts, and potential side reactions to hypothesize the identity of the impurities.

  • Mass Spectrometry (MS): If using GC-MS or LC-MS, analyze the mass spectrum of the unknown peak. The fragmentation pattern can provide structural clues to identify the compound.

  • Reference Standards: If you suspect a specific impurity, inject a pure standard of that compound to see if the retention time matches.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks detected No injection occurred, leak in the system, detector not turned on.Check syringe and injection port. Perform a leak check. Verify detector is on and functioning.
Peak Tailing Active sites on the column, analyte interaction with the liner.Use a derivatized liner. Condition the column. Check for column contamination.
Ghost Peaks Carryover from a previous injection, septum bleed.Run a solvent blank after a concentrated sample. Use a high-quality, low-bleed septum. Bake out the column.
Poor Resolution Inappropriate temperature program, column overload, wrong column phase.Optimize the temperature ramp. Dilute the sample. Select a column with a more suitable stationary phase.
HPLC-UV Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Fluctuating Baseline Air bubbles in the pump or detector, mobile phase not mixed properly.Degas the mobile phase. Purge the pump. Ensure proper mixing of mobile phase components.
Split Peaks Clogged frit, void in the column packing, sample solvent incompatible with mobile phase.Replace the column inlet frit. Replace the column. Dissolve the sample in the mobile phase.
Drifting Baseline Change in mobile phase composition, column temperature not stable.Ensure mobile phase is well-mixed and stable. Use a column oven for temperature control.
Low Signal Intensity Low sample concentration, incorrect detection wavelength.Concentrate the sample. Set the UV detector to the λmax of this compound (around 225-230 nm).

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas)

  • Hexane (solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of hexane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold at 300 °C for 10 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Purity Analysis by HPLC-UV

This method is suitable for the quantification of this compound and non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 10 mL of acetonitrile.

  • HPLC-UV Conditions:

    • Mobile Phase: Acetonitrile:Water (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 228 nm

Data Analysis:

Technical Support Center: Enhancing Lubricant Performance with Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive guidance on utilizing oleyl benzoate as a lubricant additive. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a lubricant additive?

A: this compound is a synthetic ester formed from the reaction of oleyl alcohol and benzoic acid. It is utilized as a lubricant additive, primarily in synthetic and semi-synthetic formulations, to enhance lubricity, thermal and oxidative stability, and to act as a solubility improver for other additives. Its ester structure provides polarity, which allows it to adhere to metal surfaces, forming a protective film that reduces friction and wear.

Q2: In which types of base oils is this compound most effective?

A: this compound generally exhibits good solubility and performance in a variety of base oils, including API Group II, III (hydrocracked mineral oils), and Group IV (polyalphaolefins - PAOs). Its effectiveness can be attributed to its ester functionality, which imparts polarity. However, compatibility should always be verified, as interactions with other additives can influence its performance.

Q3: What are the typical treat rates for this compound in a lubricant formulation?

A: The optimal concentration of this compound depends on the specific application, base oil, and the presence of other additives. Typical treat rates can range from 1% to 20% by weight. Lower concentrations may be used for lubricity enhancement, while higher concentrations can also improve the solubility of other components in the formulation.

Q4: Can this compound be used in combination with other additives like ZDDP?

A: Yes, this compound can be used in formulations containing other additives, including anti-wear agents like Zinc Dialkyldithiophosphate (ZDDP).[1][2] Esters can sometimes compete with other polar additives for surface activity.[3] Therefore, it is crucial to conduct performance testing on the complete formulation to ensure there are no antagonistic interactions that could diminish the effectiveness of either additive.[4]

Q5: How does this compound affect the seals and elastomers in a system?

A: As an ester, this compound can have a swelling effect on certain types of elastomers. This property can be beneficial in counteracting the seal shrinkage that is sometimes observed with the use of non-polar base oils like PAOs.[5] However, it is essential to test the compatibility of the final lubricant formulation with all seal materials used in the intended application to avoid degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Increased Friction or Wear - Insufficient this compound concentration.- Antagonistic interaction with other additives.- Thermal or oxidative degradation of the additive.- Incrementally increase the treat rate of this compound and re-evaluate performance.- Analyze the formulation for potential negative interactions between additives.- Conduct thermal and oxidative stability tests (e.g., RPVOT) to assess the lubricant's lifespan under operating conditions.
Poor Solubility / Cloudiness in Formulation - Incompatibility with the base oil.- Low temperature precipitation.- Reaction with other components.- Verify the solubility of this compound in the specific base oil at various temperatures.- Consider the use of a co-solvent or a different base oil.- Analyze the formulation for any signs of chemical reactions or degradation products.
Increased Oxidation / Shorter Lubricant Life - Depletion of this compound and other antioxidants.- High operating temperatures accelerating oxidation.- Perform an RPVOT (ASTM D2272) test to determine the remaining oxidative life.- Consider increasing the concentration of this compound or supplementing with other antioxidants.- Evaluate the system's operating temperature and consider cooling solutions if necessary.
Seal Swelling or Degradation - Incompatibility of the lubricant formulation with seal materials.- Test the lubricant's compatibility with various elastomer types according to ASTM D7216.- If excessive swelling occurs, consider reducing the concentration of this compound or selecting a more resistant seal material.
Formation of Varnish or Sludge - Oxidative breakdown of the base oil and additives.- Conduct a Membrane Patch Colorimetry (MPC) test to assess the varnish potential.- Improve the oxidative stability of the formulation with appropriate additives.

Data Presentation

The following tables provide representative performance data for synthetic esters like this compound in common lubricant base oils. Note: This data is illustrative and actual performance will vary depending on the specific formulation and test conditions.

Table 1: Tribological Performance of this compound (5% wt. in Base Oil)

Base Oil Test Method Coefficient of Friction (CoF) Wear Scar Diameter (WSD) (mm)
API Group II Mineral OilASTM D41720.09 - 0.120.45 - 0.55
API Group III (VHVI)ASTM D41720.08 - 0.110.40 - 0.50
API Group IV (PAO 6)ASTM D41720.07 - 0.100.38 - 0.48

Table 2: Oxidative Stability of Formulations Containing this compound

Formulation Test Method Oxidation Induction Time (minutes)
Group III Base OilRPVOT (ASTM D2272)250 - 400
Group III + 5% this compoundRPVOT (ASTM D2272)450 - 600
Group IV (PAO 6) Base OilRPVOT (ASTM D2272)300 - 500
Group IV (PAO 6) + 5% this compoundRPVOT (ASTM D2272)550 - 750

Experimental Protocols

Four-Ball Wear Test (ASTM D4172)

This test method is used to evaluate the anti-wear properties of a lubricant.

Methodology:

  • Apparatus: A four-ball wear tester.

  • Materials: Three stationary steel balls and one rotating steel ball, all thoroughly cleaned with a solvent.

  • Procedure: a. The three stationary balls are clamped together and covered with the lubricant sample. b. The fourth ball is brought into contact with the three stationary balls and a specified load is applied (typically 40 kgf). c. The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes) at a controlled temperature (e.g., 75°C).[6] d. After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Reporting: The average wear scar diameter is reported in millimeters. A smaller diameter indicates better anti-wear performance.[7]

Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test evaluates the oxidation stability of a lubricant.

Methodology:

  • Apparatus: A rotating pressure vessel (bomb), a temperature-controlled bath, and a pressure recording device.

  • Materials: A 50g sample of the lubricant, 5g of distilled water, and a polished copper coil (catalyst).[8]

  • Procedure: a. The lubricant sample, water, and copper catalyst are placed in the pressure vessel. b. The vessel is sealed and pressurized with pure oxygen to 90 psi (620 kPa).[9] c. The vessel is placed in a bath maintained at 150°C and rotated at 100 rpm. d. The pressure inside the vessel is monitored. As the lubricant oxidizes, it consumes oxygen, causing the pressure to drop.

  • Reporting: The result is reported as the time in minutes for the pressure to drop by a specified amount (typically 25.4 psi) from the maximum pressure.[8] A longer time indicates greater oxidation stability.

Mandatory Visualizations

Experimental_Workflow_for_Lubricant_Additive_Performance cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Prepare Lubricant Blend (Base Oil + this compound) Tribological Tribological Analysis (ASTM D4172) Formulation->Tribological Oxidation Oxidation Stability (ASTM D2272) Formulation->Oxidation Compatibility Material Compatibility (ASTM D7216) Formulation->Compatibility Data Analyze Results (CoF, WSD, OIT) Tribological->Data Oxidation->Data Compatibility->Data Report Generate Performance Report Data->Report

Caption: Experimental workflow for evaluating this compound performance.

Troubleshooting_Logic_for_Increased_Friction Start Issue: Increased Friction/Wear Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Interaction Potential Additive Interaction? Check_Conc->Check_Interaction No Increase_Conc Action: Increase Treat Rate Check_Conc->Increase_Conc Yes Check_Degradation Is Lubricant Degraded? Check_Interaction->Check_Degradation No Reformulate Action: Reformulate or Test for Antagonism Check_Interaction->Reformulate Yes Replace_Oil Action: Replace Lubricant & Check Stability Check_Degradation->Replace_Oil Yes

Caption: Troubleshooting logic for high friction and wear issues.

References

Technical Support Center: Modifying the Viscosity of Oleyl Benzoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for formulators working with oleyl benzoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively modifying the viscosity of their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical viscosity?

This compound is the ester of oleyl alcohol and benzoic acid. It functions as a non-occlusive, non-oily emollient that provides a light, silky feel to skin and hair care formulations. While specific data for this compound is not readily published, it is characterized as a low-viscosity liquid. A close analogue, C12-15 Alkyl Benzoate, has a viscosity of approximately 30 cP at 25°C, which can be used as a reasonable starting point for formulation development.

Q2: Why would I need to modify the viscosity of a formulation containing this compound?

Modifying viscosity is crucial for several key performance and quality attributes of a final product. These include:

  • Product Stability: Proper viscosity helps suspend active ingredients and prevent phases (oil and water) from separating over time.

  • Application & Spreadability: The viscosity determines how easily a product is dispensed (e.g., from a pump or tube) and how it spreads across the skin.

  • Sensory Experience: Viscosity heavily influences the consumer's perception of a product, including its texture, richness, and feel upon application.

  • Targeted Delivery: For dermatological or pharmaceutical applications, controlling viscosity can affect the residence time of the formulation on the skin and the release of active ingredients.

Q3: What are the main categories of thickeners used for this compound and other oil-phase ingredients?

There are four primary categories of thickeners that can be used to modify the viscosity of an oil-phase ingredient like this compound:

  • Lipid Thickeners: These are oil-soluble solids at room temperature that are melted during formulation and incorporated into the oil phase. Upon cooling, they create a structured network that increases viscosity. Examples include fatty alcohols (like cetyl and stearyl alcohol) and waxes (like beeswax or carnauba wax).

  • Mineral Thickeners: These are insoluble, naturally occurring minerals that can absorb oil and swell to increase viscosity. They are effective at structuring anhydrous (water-free) systems. Examples include fumed silica and bentonite clay.

  • Polymers (Synthetic Thickeners): While many polymers are used for aqueous phases, some oil-soluble polymers can be used to create gels and increase the viscosity of oils.

  • Associative Thickeners: These polymers have both hydrophilic and hydrophobic regions, allowing them to create networks within emulsions to build viscosity.

Troubleshooting Guide: Viscosity Modification

This guide addresses common problems encountered when adjusting the viscosity of formulations containing this compound.

Problem: My formulation is too thin and runny.

Cause: The concentration of thickening agents in the oil phase is insufficient to build the desired structure.

Solution: Increase the viscosity by adding or increasing the concentration of an appropriate oil-phase thickener.

Workflow for Increasing Viscosity:

G start Start: Viscosity Too Low target Define Target Viscosity & Sensory Profile (e.g., Creamy, Waxy, Gel) start->target select_type Select Thickener Type target->select_type lipid Lipid Thickeners (Fatty Alcohols, Waxes) select_type->lipid For creamy, occlusive feel mineral Mineral Thickeners (Silica, Clays) select_type->mineral For anhydrous gels, matte finish test Prepare small test batches with incremental increases (e.g., 1-5%) lipid->test mineral->test measure Measure Viscosity & Evaluate Stability (See Protocol Below) test->measure measure->test Target Not Met, Adjust Concentration end Final Formulation measure->end Target Viscosity Met

Validation & Comparative

Spectroscopic Analysis for the Structural Confirmation of Synthesized Oleyl Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic methods used to confirm the structure of synthesized oleyl benzoate. It offers detailed experimental protocols, presents key data in tabular format for easy comparison with starting materials, and discusses alternative synthesis confirmation strategies.

Introduction to this compound Synthesis and Structural Confirmation

This compound is an ester synthesized from the reaction of oleyl alcohol and benzoic acid, typically through an acid-catalyzed esterification reaction known as Fischer-Speier esterification. The successful synthesis and purity of the product are confirmed by analyzing its unique spectral fingerprint using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). These methods provide unambiguous evidence of the formation of the ester linkage and the presence of the characteristic functional groups from the parent molecules.

Spectroscopic Characterization of Reactants and Product

A comparative analysis of the spectra of the starting materials (oleic alcohol and benzoic acid) and the final product (this compound) is crucial for confirming the reaction's success. The disappearance of reactant-specific peaks and the appearance of product-specific peaks provide clear evidence of the chemical transformation.

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups. The key vibrational frequencies are summarized below.

Compound Key Functional Group Characteristic Peak (cm⁻¹) Appearance/Disappearance in Product
Oleyl Alcohol O-H (alcohol)Broad, ~3200-3600Disappears
Benzoic Acid O-H (carboxylic acid)Very broad, ~2500-3300Disappears
C=O (carboxylic acid)~1680-1710Disappears
This compound C=O (ester)Strong, ~1715-1735 Appears
C-O (ester)~1100-1300 Appears
C=C (alkene)~1650 (weak)Remains
C-H (aromatic)~3000-3100Remains
C-H (aliphatic)~2850-2960Remains

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small drop of the liquid sample (oleyl alcohol, this compound) or a small amount of the solid sample (benzoic acid) is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.

  • Analysis: The disappearance of the broad O-H bands from both reactants and the appearance of a strong carbonyl (C=O) peak for the ester at a higher wavenumber, along with the characteristic C-O stretch, confirms the formation of this compound.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy Data

Compound Proton Environment Approximate Chemical Shift (δ, ppm)
Oleyl Alcohol -CH₂-OH (protons on carbon bearing -OH)~3.6
=C-H (alkene protons)~5.3-5.4
-CH₃ (terminal methyl group)~0.9
-CH₂- (aliphatic chain)~1.2-1.6
Benzoic Acid -COOH (carboxylic acid proton)~10-13 (broad)
Aromatic protons~7.4-8.1
This compound -CH₂-O-C=O (protons on carbon attached to ester oxygen) ~4.3
=C-H (alkene protons)~5.3-5.4
Aromatic protons~7.4-8.0
-CH₃ (terminal methyl group)~0.9
-CH₂- (aliphatic chain)~1.2-1.7

¹³C NMR Spectroscopy Data

Compound Carbon Environment Approximate Chemical Shift (δ, ppm)
Oleyl Alcohol -CH₂-OH (carbon bearing -OH)~62
=C (alkene carbons)~129-130
Aliphatic carbons~14-32
Benzoic Acid -COOH (carboxylic acid carbon)~172
Aromatic carbons~128-134
This compound -C=O (ester carbonyl carbon) ~166
-CH₂-O- (carbon attached to ester oxygen) ~65
=C (alkene carbons)~129-130
Aromatic carbons~128-133
Aliphatic carbons~14-32

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

  • Analysis: In the ¹H NMR of this compound, the key confirmation is the downfield shift of the protons on the carbon adjacent to the oxygen of oleyl alcohol (from ~3.6 ppm to ~4.3 ppm). In the ¹³C NMR, the appearance of the ester carbonyl carbon at ~166 ppm and the downfield shift of the adjacent carbon of the oleyl group to ~65 ppm are definitive indicators of ester formation.

Workflow for Spectroscopic Confirmation

The logical flow of the spectroscopic analysis to confirm the synthesis of this compound is illustrated below.

A Comparative Analysis of Oleyl Benzoate and Other Benzoate Esters as Cosmetic Emollients

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of oleyl benzoate and other widely used benzoate esters—C12-15 alkyl benzoate, isostearyl benzoate, and ethylhexyl benzoate—for their application as emollients in skincare and cosmetic formulations. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by physicochemical data and standardized experimental protocols.

Overview of Benzoate Esters as Emollients

Benzoate esters are a versatile class of emollients prized for their ability to impart a light, non-greasy, and often silky or velvety feel to formulations.[1][2] They are esters of benzoic acid and various alcohols.[3][4] Their functions extend beyond emolliency; they can act as solvents for UV filters and other active ingredients, enhance pigment dispersion in color cosmetics, and improve the overall texture and sensory profile of a product.[1][3][5] The choice of a specific benzoate ester is dictated by desired properties such as spreadability, after-feel, and solvency, which are influenced by the molecular weight and structure of the alcohol moiety.

Comparative Physicochemical and Performance Data

The functional differences between benzoate esters can be understood by examining their physical and chemical properties. The following tables summarize key data points for this compound and its alternatives.

Table 1: Physicochemical Properties of Selected Benzoate Esters
PropertyThis compoundC12-15 Alkyl BenzoateIsostearyl BenzoateEthylhexyl Benzoate
INCI Name This compoundC12-15 Alkyl BenzoateIsostearyl BenzoateEthylhexyl Benzoate
CAS Number 6938-45-068411-27-868411-27-8 (representative)5444-75-7
Molecular Weight ~374.6 g/mol ~290.45 g/mol (for C12)[6]~374.6 g/mol ~234.33 g/mol [7]
Appearance Clear LiquidClear, low viscosity liquid[8]Clear LiquidColorless to pale yellow liquid[9]
Solubility Oil SolubleOil Soluble[3]Oil Soluble[10]Soluble in organic solvents[9]
Refractive Index @ 20°C Data not available1.483 - 1.487Data not available1.487 - 1.497[11]
Specific Gravity @ 20°C Data not available0.915 - 0.945 g/cm³Data not available0.963 - 0.973[11]
Boiling Point Data not available~374°C[3]Data not availableData not available
Melting Point Data not available~ -16°C[3]Data not availableData not available
Spreading Value Medium-HighHigh (400 mm²/10 min)Low-MediumData not available
Table 2: Performance and Sensory Characteristics
CharacteristicThis compoundC12-15 Alkyl BenzoateIsostearyl BenzoateEthylhexyl Benzoate
Feel on Skin Rich, velvety, lubricating[2]Light, silky, non-oily, talc-like finish[1][3]Non-greasy, near odorless[12]Light conditioning, silky after-touch[8]
Spreadability GoodHigh, spreads easily[1][13]GoodGood
Occlusivity ModerateProvides some occlusive properties[3]ModerateLow
Key Functions Emollient, conditionerEmollient, solvent for UV filters, dispersing agent[3][5]Emollient, plasticizer, low odor carrier[12]Emollient, skin-conditioning agent, solvent[9]
Common Uses Lotions, creams, bath oils[2]Sun care, skin care, color cosmetics[3][14]Personal care products, fragrance diluent[12]Cosmetics, personal care products[9]
Table 3: Safety and Toxicological Profile
ParameterThis compoundC12-15 Alkyl BenzoateIsostearyl BenzoateEthylhexyl Benzoate
Skin Irritation Non-irritating[2]Not an irritant[15][16]Low irritation potential[12]Not a skin irritant at cosmetic concentrations[8]
Eye Irritation Low potentialMay cause irritation[3][17]Low irritation potential[12]Not an eye irritant at cosmetic concentrations[8]
Sensitization Non-sensitizing[2]Not classified as a sensitizer[17]Not a sensitizerNot a dermal sensitizer[8]
Acute Oral Toxicity (LD50, Rat) >5 g/kg>2000 mg/kg (Dermal)[15], 34500 mg/kg (Oral)[15]>5 g/kg[12]Data not available
CIR Safety Conclusion Safe as used in cosmeticsSafe as used in cosmetics[8]Safe as used in cosmetics[10]Safe as used in cosmetics[8]

Experimental Protocols for Emollient Performance Evaluation

To generate robust, comparative data, standardized experimental protocols are essential. The following methodologies are recommended for assessing the key performance attributes of benzoate esters.

Spreadability Assessment: Parallel Plate Method

This method quantifies the ease with which an emollient spreads under a defined force.

  • Apparatus: Texture Analyzer equipped with parallel plates (e.g., glass plates).

  • Sample Preparation: Equilibrate all emollient samples to a controlled temperature (e.g., 25°C) for at least 24 hours.

  • Procedure: a. Place a precise aliquot (e.g., 1.0 ± 0.1 g) of the test emollient onto the center of the lower plate.[18] b. Compress the sample by lowering the upper plate at a constant speed (e.g., 0.5 mm/s). c. Apply a series of predetermined forces (e.g., 1 N, 5 N, 20 N, 40 N, 50 N) and hold for a fixed duration (e.g., 10 seconds) at each force.[18] d. Record the area of spread (in mm²) at each applied force using a camera and image analysis software.[18]

  • Data Analysis: Plot the spread area against the applied force. A steeper curve indicates higher spreadability.

Occlusivity Measurement: Ex Vivo Water Vapor Transmission Rate

This protocol measures an emollient's ability to reduce transepidermal water loss (TEWL), indicating its occlusivity.

  • Apparatus: Franz diffusion cells, analytical balance, controlled environment chamber (e.g., 32°C, 50% relative humidity).

  • Substrate: Excised human or porcine skin samples.

  • Procedure: a. Mount skin samples onto Franz diffusion cells with the stratum corneum facing upwards.[19][20] b. Apply a standardized amount (e.g., 2 mg/cm²) of the test emollient evenly across the skin surface.[19][20] Use a positive control (e.g., petrolatum) and an untreated negative control. c. Place the cell assemblies in a controlled environment chamber. d. Measure the weight of each assembly at baseline (T₀) and at set time points (e.g., 1, 5, 24, and 48 hours) to determine water loss via evaporation.[19]

  • Data Analysis: Calculate the cumulative water loss over time. Occlusivity is expressed as the percentage reduction in water loss compared to the untreated control.

Sensory Profile Evaluation: Trained Panel Descriptive Analysis

This method provides quantitative, descriptive data on the sensory characteristics of the emollients.

  • Panelists: A panel of 10-12 trained assessors is required.[21] Training should focus on identifying and scaling the intensity of key skin-feel attributes.[22]

  • Environment: The evaluation must be conducted in a climate-controlled room (20-22°C, 50-55% relative humidity) free from odors and distractions.[23]

  • Procedure: a. Apply a standardized volume (e.g., 0.1 mL) of the coded, randomized emollient sample to a designated area on the panelists' forearms. b. Panelists evaluate the product during and after application at specified time points (e.g., immediately, 1 min, 5 min). c. Attributes to be rated on a structured scale (e.g., 0-15) include:

    • Difficulty of Spreading: Resistance during application.[21]
    • Gloss: Shininess of the skin after application.[21]
    • Oiliness/Greasiness: Perception of oily residue.[21]
    • Stickiness: Force required to separate fingers from the skin surface.[21]
    • Residue: Perception of a film or coating left on the skin.[21]
    • Softness/Velvety Feel: The tactile sensation of the skin after application.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the intensity ratings for each attribute and identify significant differences between the samples.

Visualized Workflows and Relationships

To clarify the experimental and logical connections, the following diagrams are provided.

G cluster_prep Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Interpretation SAMPLES Emollient Samples (this compound, etc.) SPREAD Spreadability Test (Parallel Plate) SAMPLES->SPREAD Test Material OCCLU Occlusivity Test (ex vivo TEWL) SAMPLES->OCCLU Test Material SENSORY Sensory Evaluation (Descriptive Analysis) SAMPLES->SENSORY Test Material EQUIP Apparatus & Substrate (Texture Analyzer, Skin, etc.) EQUIP->SPREAD EQUIP->OCCLU PANEL Trained Sensory Panel (10-12 Assessors) PANEL->SENSORY DATA_SPREAD Spread Area vs. Force (Quantitative Curve) SPREAD->DATA_SPREAD DATA_OCCLU Water Loss Reduction (%) (Occlusion Factor) OCCLU->DATA_OCCLU DATA_SENSORY Sensory Profile (Spider Web Plot) SENSORY->DATA_SENSORY COMPARE Comparative Assessment DATA_SPREAD->COMPARE DATA_OCCLU->COMPARE DATA_SENSORY->COMPARE

Caption: Experimental workflow for the comparative evaluation of emollient esters.

G cluster_esters cluster_attributes center Benzoate Esters (Comparative Attributes) OB This compound center->OB C1215 C12-15 Alkyl Benzoate center->C1215 IB Isostearyl Benzoate center->IB EB Ethylhexyl Benzoate center->EB MW Molecular Weight OB->MW High FEEL Sensory Feel OB->FEEL Rich, Velvety SPREAD Spreadability OB->SPREAD Medium-High SOLV UV Filter Solvency OB->SOLV Moderate C1215->MW Low-Medium C1215->FEEL Light, Silky C1215->SPREAD High C1215->SOLV Excellent IB->MW High IB->FEEL Non-Greasy IB->SPREAD Medium IB->SOLV Good EB->MW Low EB->FEEL Light, Silky EB->SPREAD High EB->SOLV Good

Caption: Logical relationships of key attributes for different benzoate esters.

Conclusion and Recommendations

The selection of a benzoate ester emollient is a multi-factorial decision that balances sensory, functional, and safety requirements.

  • This compound is an excellent choice for formulations requiring a richer, more lubricating, and velvety skin feel, making it suitable for night creams, body butters, and restorative treatments. Its higher molecular weight contributes to a more substantive film on the skin.

  • C12-15 Alkyl Benzoate stands out for its light, dry, and talc-like after-feel, coupled with high spreadability.[1][3] Its excellent ability to solubilize UV filters makes it a gold-standard emollient for sun care products.[3][5]

  • Isostearyl Benzoate offers a good balance of emolliency without greasiness and is noted for being practically odorless, a significant advantage in fragrance-sensitive applications.[12] Its properties are somewhat analogous to this compound due to its higher molecular weight, but with a potentially lighter feel due to the branched isostearyl chain.

  • Ethylhexyl Benzoate , with its low molecular weight, provides a light, silky feel and high spreadability, similar to C12-15 Alkyl Benzoate. It is a versatile emollient for daily wear lotions and creams where a quick-absorbing, non-tacky finish is desired.[8]

Ultimately, empirical testing using the protocols outlined in this guide is recommended to determine the optimal emollient for a specific formulation, as interactions with other ingredients in the chassis will influence the final performance and sensory profile. All esters discussed have a favorable safety profile as determined by the Cosmetic Ingredient Review (CIR) Expert Panel, making them suitable for a wide range of cosmetic and personal care applications.[8][10]

References

In-Vitro Skin Permeability of Oleyl Benzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oleyl benzoate's in-vitro skin permeability performance against other common penetration enhancers. The information is supported by experimental data and detailed methodologies to aid in the formulation of effective transdermal and topical drug delivery systems.

Comparative Analysis of Skin Penetration Enhancers

The selection of an appropriate penetration enhancer is critical for optimizing the delivery of active pharmaceutical ingredients (APIs) through the skin. This compound, an ester of oleic acid, is often considered for its emollient and solvent properties. Its performance as a penetration enhancer is benchmarked here against other well-established agents.

Quantitative data from in-vitro skin permeation studies are essential for comparing the efficacy of different enhancers. The following table summarizes key permeability parameters for various enhancers, providing a basis for formulation decisions. It is important to note that direct comparative data for this compound is limited; however, data for structurally related compounds like oleic acid and oleyl alcohol offer valuable insights into its likely performance.

Penetration EnhancerModel DrugPermeability Coefficient (Kp) x 10⁻³ cm/hFlux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Oleic Acid Amiloride-->10
Oleyl Alcohol Diclofenac Diethylamine--Similar to Oleic Acid
Dimethyl Sulfoxide (DMSO) Amiloride-->10
Ethanol Amiloride--<5
Propylene Glycol Amiloride--<5
Laurocapram (Azone) ---High

Data presented is a synthesis from multiple sources to provide a comparative overview. Absolute values can vary significantly based on the specific experimental conditions, including the model drug, vehicle, and skin type used.

Mechanism of Action: Disrupting the Stratum Corneum

The primary mechanism by which this compound and similar fatty acid-derived enhancers are believed to increase skin permeability is through the disruption of the highly ordered lipid structure of the stratum corneum[1]. The stratum corneum, the outermost layer of the skin, serves as the main barrier to drug absorption.

These lipophilic enhancers integrate into the intercellular lipid matrix, increasing its fluidity. This disruption creates more permeable pathways, allowing drug molecules to diffuse more readily through the skin barrier. Specifically, unsaturated fatty acids like oleic acid are known to disorder the lipid bilayers, a property that is essential to their penetration-enhancing activity[1]. It is hypothesized that this compound, due to its oleyl moiety, functions through a similar mechanism.

Experimental Protocols for In-Vitro Skin Permeability Testing

Accurate and reproducible in-vitro testing is fundamental to evaluating the performance of penetration enhancers. The Franz diffusion cell is the most widely accepted apparatus for these studies.

Detailed Methodology for Franz Diffusion Cell Assay

This protocol outlines the key steps for conducting an in-vitro skin permeation study using Franz diffusion cells.

1. Preparation of Materials and Equipment:

  • Franz Diffusion Cells: Ensure cells are clean and calibrated.

  • Membrane: Excised human or animal skin (e.g., porcine ear skin) is the gold standard. Synthetic membranes can also be used for screening purposes. The skin should be carefully prepared, often by dermatoming to a specific thickness (e.g., 500 µm), and its barrier integrity should be verified[2][3].

  • Receptor Fluid: The choice of receptor fluid depends on the solubility of the test compound. Phosphate-buffered saline (PBS) at pH 7.4 is common for hydrophilic drugs, while solutions containing solvents like ethanol may be used for lipophilic compounds, provided they do not damage the skin membrane[4]. The receptor fluid must be degassed to prevent bubble formation.

  • Test Formulation: Prepare the formulation containing the active pharmaceutical ingredient (API) and the penetration enhancer (e.g., this compound) in a suitable vehicle.

  • Ancillary Equipment: Water bath with circulator, magnetic stirrers, sampling syringes, and vials.

2. Experimental Setup:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.

  • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor chamber.

  • Equilibrate the cells in a water bath to maintain a constant temperature, typically 32°C, to mimic physiological skin temperature[5][6].

3. Dosing and Sampling:

  • Apply a precise amount of the test formulation to the surface of the skin in the donor chamber. This can be a finite dose (e.g., 5-10 µL/cm²) to mimic in-vivo application[6].

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

4. Sample Analysis:

  • Analyze the collected samples for the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.

  • The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Visualizing the Experimental Workflow and Underlying Mechanisms

To further clarify the processes involved in in-vitro skin permeability testing and the proposed mechanism of action, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation setup Franz Cell Setup (Membrane Mounting) prep_skin->setup prep_solution Receptor Solution Degassing prep_solution->setup prep_formulation Test Formulation Preparation dosing Application of Formulation prep_formulation->dosing setup->dosing sampling Timed Sampling from Receptor Chamber dosing->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Calculation (Flux, Kp, ER) analysis->data

Caption: Experimental workflow for in-vitro skin permeability testing using Franz diffusion cells.

Caption: Mechanism of action of this compound as a skin penetration enhancer.

G cluster_pathways Key Signaling Pathways in Skin Barrier Homeostasis Ca_gradient Calcium Gradient PKC Protein Kinase C (PKC) Ca_gradient->PKC AP1 AP-1 PKC->AP1 Lipid_synthesis Lipid Synthesis (Ceramides, Cholesterol, Fatty Acids) AP1->Lipid_synthesis Differentiation Keratinocyte Differentiation AP1->Differentiation Barrier_function Barrier Function Lipid_synthesis->Barrier_function Differentiation->Barrier_function penetration_enhancer Penetration Enhancers (e.g., this compound) penetration_enhancer->Ca_gradient Potential Influence

Caption: Signaling pathways potentially influenced by penetration enhancers.

References

Validation of analytical methods for oleyl benzoate in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods is crucial for accurately quantifying oleyl benzoate in complex mixtures such as cosmetic or pharmaceutical formulations. This guide provides an objective evaluation of two common chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is based on established validation parameters from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC-UV/Vis and GC-MS based on key analytical performance parameters.

Table 1: Comparison of Performance Characteristics for this compound Analysis

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/Vis)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good; potential for interference from co-eluting compounds with similar UV absorbance.Excellent; mass spectrometric detection provides high specificity based on mass-to-charge ratio.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL
Sample Throughput Moderate to HighModerate
Cost Lower initial and operational cost.Higher initial and operational cost.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV/Vis and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This method is suitable for the routine quantification of this compound in samples where high sensitivity is not the primary requirement.

Sample Preparation:

  • Accurately weigh a portion of the complex mixture expected to contain this compound.

  • Perform a solvent extraction using a suitable organic solvent in which this compound is freely soluble, such as acetonitrile or methanol.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

  • Filter the final extract through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of 230 nm.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 1-200 µg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and sensitivity, making it ideal for the analysis of this compound in highly complex matrices or at trace levels.

Sample Preparation:

  • A similar solvent extraction procedure as for HPLC can be employed. A non-polar solvent like hexane may be preferred.

  • An SPE or liquid-liquid extraction step is often crucial to remove non-volatile matrix components that could contaminate the GC system.

  • Ensure the final extract is anhydrous before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Validation Parameters:

  • Linearity: Prepare standard solutions in a suitable solvent (e.g., hexane) over a concentration range of 0.1-50 µg/mL.

  • Accuracy: Conduct spike-recovery experiments in a representative matrix.

  • Precision: Evaluate repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Documentation define_purpose Define Purpose & Scope set_acceptance Set Acceptance Criteria define_purpose->set_acceptance write_protocol Write Validation Protocol set_acceptance->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: Workflow for Analytical Method Validation.

Cross-Validation of Oleyl Benzoate Quantification: A Comparative Guide to GC-MS and HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of oleyl benzoate. This document outlines detailed experimental protocols, presents a side-by-side comparison of hypothetical performance data, and illustrates the cross-validation workflow. The information herein is intended to assist researchers in selecting the appropriate methodology and establishing a framework for method cross-validation in a drug development setting.

Introduction to this compound and Analytical Challenges

This compound, the ester of oleic acid and benzoic acid, finds applications in various industries, including pharmaceuticals and cosmetics, often as an emollient or solvent. Accurate quantification of this compound is critical for formulation development, stability studies, and quality control. Due to its chemical structure—a long-chain fatty acid ester with a UV-active aromatic moiety—both GC-MS and HPLC-UV present viable analytical options. This guide explores the cross-validation of these two powerful techniques to ensure consistency and reliability of analytical results.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are presented below. These protocols are based on established principles for the analysis of similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Given the relatively high molecular weight and low volatility of this compound, a direct GC-MS analysis is challenging. Therefore, a derivatization step to a more volatile analyte, in this case, the fatty acid methyl ester (FAME), is a common and effective approach.

Sample Preparation (Derivatization):

  • Saponification: To 1 mL of the sample solution containing this compound, add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Heat the mixture at 80°C for 10 minutes to hydrolyze the ester bond, yielding sodium oleate and benzyl alcohol.

  • Transesterification: Add 2 mL of 14% boron trifluoride in methanol to the cooled mixture.

  • Heat again at 80°C for 5 minutes to convert the sodium oleate to oleic acid methyl ester (a FAME).

  • Extraction: After cooling, add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution. Vortex and centrifuge.

  • Collect the upper n-hexane layer containing the FAME for GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification Ion: m/z 296 (Molecular ion of oleic acid methyl ester).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

The presence of the benzoate group with its strong UV absorbance allows for the direct quantification of this compound using reversed-phase HPLC with UV detection.

Sample Preparation:

  • Dilute the sample containing this compound with the mobile phase to an appropriate concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter prior to injection.

HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD).

  • Detection Wavelength: 230 nm.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical quantitative performance data for the two analytical methods. These values are representative of what can be expected for the analysis of this compound with well-developed methods.

ParameterGC-MS (after derivatization)HPLC-UV (direct analysis)
Linearity (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 10%< 5%
Analysis Time per Sample ~30 min (plus derivatization time)~10 min
Specificity High (mass spectral identification)Moderate (retention time and UV spectrum)

Mandatory Visualization: Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-MS and HPLC-UV, and a logical diagram for the cross-validation process.

GCMS_Workflow sample Sample with This compound saponification Saponification (0.5M NaOH in MeOH) sample->saponification transesterification Transesterification (14% BF3 in MeOH) saponification->transesterification extraction Liquid-Liquid Extraction (n-Hexane) transesterification->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing (Quantification of FAME) gcms_analysis->data_processing

Caption: GC-MS quantification workflow for this compound via derivatization.

HPLCUV_Workflow sample Sample with This compound dilution Dilution with Mobile Phase sample->dilution filtration Filtration (0.45 µm PTFE) dilution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing (Direct Quantification) hplc_analysis->data_processing

Caption: HPLC-UV direct quantification workflow for this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Sample Sets gcms GC-MS Method (Reference) analysis Analysis of Samples by Both Methods gcms->analysis hplcuv HPLC-UV Method (Comparator) hplcuv->analysis qc_samples QC Samples (Low, Mid, High) qc_samples->analysis real_samples Real-World Samples (e.g., Formulation Batches) real_samples->analysis comparison Statistical Comparison of Results (e.g., Bland-Altman Plot, %Bias) analysis->comparison conclusion Conclusion on Method Equivalency comparison->conclusion

Caption: Logical workflow for the cross-validation of GC-MS and HPLC-UV methods.

Conclusion

Both GC-MS (with derivatization) and HPLC-UV are suitable techniques for the quantification of this compound. The HPLC-UV method offers the advantages of simpler sample preparation and faster analysis time, along with potentially better precision and a lower limit of quantification. On the other hand, the GC-MS method provides higher specificity due to the mass spectral data, which can be crucial for identification and confirmation, especially in complex matrices.

The choice of method will depend on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the need for confirmatory data. A cross-validation study as outlined is essential when switching between methods or when data from different analytical techniques need to be compared, ensuring the integrity and consistency of the analytical results throughout the drug development lifecycle.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Oleyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Oleyl benzoate in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents skin contact.
Body Protection Laboratory coat or coverallsProtects skin and clothing from contamination.
Foot Protection Closed-toe shoesProtects feet from spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary.Prevents inhalation of mists or vapors.

Substance Properties and Hazards

Property Value (for related Benzoate Esters) Source/Analogy
Appearance Colorless to pale yellow liquidGeneral characteristic of benzoate esters
Odor Faint, pleasant odorBased on Benzoic Acid
Boiling Point > 250 °C (482 °F; 523 K)Benzoic Acid[1]
Solubility in Water Practically insolublePentyl benzoate[2]
Toxicity (Oral LD50) Expected to be low (LD50 > 2000 mg/kg bw for similar compounds)Benzoic Acid and its salts[1]

Hazard Statement: Based on available data for similar compounds, this compound is expected to have a low hazard profile. It may cause mild skin and eye irritation upon direct contact. Ingestion of large quantities may cause gastrointestinal irritation.

Handling and Storage Procedures

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.

  • Keep away from heat and sources of ignition.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Spill Management Plan

In the event of a spill, follow the procedures outlined below and illustrated in the workflow diagram.

Minor Spill (Contained and manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Don appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill using absorbent materials (e.g., spill pads, absorbent granules) by diking the perimeter.[4]

  • Absorb the spilled material, working from the outside in.[4][5]

  • Collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.[5][6]

  • Clean the spill area with soap and water.

  • Dispose of the waste according to institutional and local regulations.

Major Spill (Large volume, uncontained, or in a poorly ventilated area):

  • Evacuate the immediate area.

  • Alert others and activate the emergency response system (e.g., call Environmental Health & Safety).[4]

  • Isolate the area by closing doors and restricting access.[4]

  • Await the arrival of trained emergency response personnel. Do not attempt to clean up a major spill without proper training and equipment.

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Alert_Minor Alert Personnel in Area Assess->Alert_Minor Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain Contain Spill with Absorbents Don_PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Dispose_Minor Dispose of Waste Clean->Dispose_Minor Alert_Major Activate Emergency Response Evacuate->Alert_Major Isolate Isolate the Area Alert_Major->Isolate Await_Response Await Trained Responders Isolate->Await_Response

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as chemical waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.